Product packaging for Propofol-d17(Cat. No.:)

Propofol-d17

Cat. No.: B12044026
M. Wt: 195.37 g/mol
InChI Key: OLBCVFGFOZPWHH-ACWNEFEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propofol-d17 is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 195.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B12044026 Propofol-d17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

195.37 g/mol

IUPAC Name

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

OLBCVFGFOZPWHH-ACWNEFEHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Propofol-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Propofol-d17, a deuterated isotopologue of the widely used intravenous anesthetic agent, Propofol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, enabling a deeper understanding of this compound's fundamental characteristics.

Introduction

This compound is a stable, non-radioactive, deuterated form of Propofol (2,6-diisopropylphenol) where seventeen hydrogen atoms have been replaced with deuterium. This isotopic substitution is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantitative analysis of Propofol in biological matrices.[1][2] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic pathways and clearance rates, making deuterated compounds like this compound invaluable in drug metabolism research.[3][4][5][6][7][8]

Core Physicochemical Properties

Precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following tables summarize the available data for this compound and provide the corresponding values for non-deuterated Propofol for comparative purposes. It is important to note that while the properties are expected to be similar, they are not identical due to the isotopic substitution.

Table 1: General and Physical Properties
PropertyThis compoundPropofol (for comparison)
Molecular Formula C₁₂HD₁₇O[1][9][10][11]C₁₂H₁₈O[12]
Molecular Weight 195.38 g/mol [1][9][10][11]178.27 g/mol [12]
Appearance Colorless to Light Yellow Oil[13]Light-straw-colored liquid[12]
Boiling Point 136 °C[13]256 °C[12]
Melting Point Not available18 °C[12][14]
Solubility Chloroform (Sparingly), Methanol (Slightly)[13]Insoluble in water; Soluble in alcohol and toluene.[15]
CAS Number 1261393-54-7[1][9][10][11][13]2078-54-8[12]
Table 2: Chemical and Pharmacokinetic-Related Properties
PropertyThis compoundPropofol (for comparison)
pKa Not available11[14]
logP (calculated) 3.8[16]3.79[12]

Note on the Impact of Deuteration: The substitution of hydrogen with deuterium can subtly influence physicochemical properties. For instance, the C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor differences in molecular volume, polarizability, and intermolecular interactions, which in turn can affect properties like boiling point, melting point, and solubility. While comprehensive experimental data for this compound is lacking, it is crucial for researchers to consider these potential variations in their experimental designs.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantitative analysis of Propofol in biological samples. The following are detailed methodologies for common analytical techniques.

Quantification of Propofol in Human Plasma by GC-MS/MS using this compound

This protocol describes the extraction and analysis of Propofol from plasma samples.

Sample Preparation:

  • To 50 µL of plasma, add 10 µL of a 25 µg/mL stock solution of this compound (internal standard).[17]

  • Add 100 µL of 100 mM KCl to enhance extraction efficiency.[17]

  • Extract the analytes with 500 µL of heptane.[17]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the upper organic phase to an autosampler vial for GC-MS/MS analysis.[17]

GC-MS/MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Propofol transition: m/z 178 -> 163.

    • This compound transition: m/z 195 -> 178.

Quantification of Propofol in Human Plasma by LC-MS/MS using this compound

This protocol provides a method for the analysis of Propofol using liquid chromatography coupled with mass spectrometry.

Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile containing 50 ng/mL of this compound (internal standard) to precipitate proteins.[18]

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[18]

LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).[18]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Propofol transition: m/z 177.2 -> 161.0.[18]

    • This compound transition: m/z 194.2 -> 174.2.[18]

Visualizations

Experimental Workflow for Propofol Quantification

The following diagram illustrates the typical workflow for the quantification of Propofol in a biological matrix using this compound as an internal standard, as detailed in the experimental protocols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is extraction Liquid-Liquid or Protein Precipitation Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms Inject gc_ms GC-MS/MS Analysis supernatant->gc_ms Inject integration Peak Integration lc_ms->integration gc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Propofol calibration->quantification deuteration_effect Deuteration Deuteration of Drug Molecule (e.g., Propofol -> this compound) KIE Kinetic Isotope Effect (Stronger C-D bond) Deuteration->KIE Leads to Metabolism Altered Rate of Metabolism (Typically Slower) KIE->Metabolism Results in PK Modified Pharmacokinetic Profile Metabolism->PK Clearance Decreased Clearance PK->Clearance HalfLife Increased Half-life PK->HalfLife Exposure Increased Drug Exposure (AUC) PK->Exposure

References

A Technical Guide to the Isotopic Labeling of Propofol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of propofol, a widely used intravenous anesthetic agent. The strategic incorporation of stable and radioactive isotopes into the propofol molecule is a critical technique for elucidating its metabolic fate, pharmacokinetic and pharmacodynamic profiles, and its molecular mechanisms of action. This document details synthetic methodologies, data from key studies, and experimental workflows to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a molecule through a biological system, chemical reaction, or metabolic pathway.[1] By replacing one or more atoms of a compound with their isotopes, researchers can trace the labeled molecule and its metabolites.[1] For propofol (2,6-diisopropylphenol), common isotopes for labeling include Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H). Stable isotopes like ¹³C and ²H are non-radioactive and can be detected using mass spectrometry and nuclear magnetic resonance (NMR), making them ideal for a variety of in vitro and in vivo studies.[2] The radioactive isotope ¹⁴C is particularly useful for its high sensitivity in quantitative drug metabolism and disposition studies.[3]

The application of isotopically labeled propofol has been instrumental in understanding its extensive metabolism, which is a key factor in its rapid onset and short duration of action.[4][5] Furthermore, specialized photoactivatable analogs of propofol have been synthesized to identify its binding sites on various neuronal ion channels, providing insights into its anesthetic properties.[6][7]

Synthesis of Isotopically Labeled Propofol

The synthesis of isotopically labeled propofol requires strategic planning to incorporate the isotope at a specific and stable position within the molecule. The following sections describe synthetic approaches for preparing different isotopically labeled versions of propofol.

Carbon-13 and Carbon-14 Labeled Propofol

The synthesis of propofol labeled with ¹³C or ¹⁴C in the benzene ring has been described.[8][9] One common strategy involves a multi-step synthesis starting from a commercially available labeled precursor.

A general retrosynthesis for propofol labeled at position 1 of the benzene ring is presented below.[8][9]

G propofol 1-¹³C-Propofol intermediate1 Intermediate Phenol propofol->intermediate1 Isopropylation intermediate2 ¹³C-labeled Benzene Derivative intermediate1->intermediate2 Functional Group Interconversion starting_material Commercially Available ¹³C-labeled Starting Material intermediate2->starting_material Ring Formation/Functionalization

Caption: Retrosynthetic analysis for ¹³C-labeled propofol.

A specific synthetic approach for ¹³C-labeled propofol is outlined in the experimental protocols section.[8]

Deuterated Propofol

The synthesis of deuterated propofol has been explored to study the kinetic isotope effect on its metabolism.[10][11] For instance, replacing the aromatic hydrogens with deuterium can provide insights into the role of aromatic hydroxylation in propofol's metabolic clearance.

Experimental Protocol: Synthesis of Mono- and Trideuterated Propofol [10]

  • Starting Material: 2,6-Diisopropylaniline.

  • Step 1: Diazotization. The starting material is treated with sodium nitrite in the presence of deuterated sulfuric acid (D₂SO₄) in D₂O at 0°C to form the corresponding diazonium salt.

  • Step 2: Hydrolysis. The diazonium salt is then hydrolyzed by heating in D₂O to yield the deuterated propofol derivatives.

  • Purification: The products are purified by column chromatography.

This method allows for the synthesis of both monodeuterated (at the para position) and trideuterated (at the aromatic positions) propofol.

Quantitative Data on Labeled Propofol Synthesis

The following table summarizes key quantitative data related to the synthesis of propofol and its precursors, as reported in various studies.

Compound Synthetic Method Yield (%) Purity Reference
PropofolContinuous Flow (from 4-hydroxybenzoic acid)87High[12][13]
3,5-diisopropyl-4-hydroxybenzoic acidContinuous Flow85High[12][13]
PropofolBatch (from 4-hydroxybenzoic acid)~75High[14]
3,5-diisopropyl-4-hydroxybenzoic acidBatch~85High[14]

Applications in Research

Isotopically labeled propofol is a powerful tool for a wide range of research applications, from metabolism and pharmacokinetic studies to the investigation of its molecular targets.

Metabolism Studies

Propofol is extensively metabolized in the body, primarily in the liver.[4] The use of labeled propofol has been crucial in identifying its metabolic pathways. The major metabolic routes include direct glucuronidation of the parent drug and hydroxylation of the benzene ring to form 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate.[15]

G propofol Propofol propofol_glucuronide Propofol Glucuronide propofol->propofol_glucuronide UGT quinol 2,6-diisopropyl-1,4-quinol propofol->quinol CYP450 quinol_glucuronide Quinol Glucuronide quinol->quinol_glucuronide UGT quinol_sulfate Quinol Sulfate quinol->quinol_sulfate SULT

Caption: Major metabolic pathways of propofol.

Studies using deuterated propofol have shown no significant isotopic effect in the para-hydroxylation of propofol in human hepatic microsomes, suggesting that this step may not be rate-limiting in its overall metabolism.[10][11]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Isotopically labeled propofol is essential for accurate determination of its pharmacokinetic parameters. These studies help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Propofol exhibits a multi-compartment pharmacokinetic model with a rapid distribution phase followed by a slower elimination phase.[16][17]

The following table summarizes key pharmacokinetic parameters of propofol in adults.

Parameter Value Unit Reference
Elimination Half-life (t½)13.1 - 44.7hours[16]
Systemic Clearance1.02 - 1.63L/h[16]
Volume of Distribution (Vd)1390 - 3940L[16]
Total Blood Clearance1.78 - 2.28L/min[4]
Fast Distribution Half-life (T½α)1.33 - 4.6min[4]
Slow Distribution Half-life (T½β)27 - 69.3min[4]

The high clearance of propofol, often exceeding hepatic blood flow, suggests the involvement of extrahepatic metabolism, with the kidneys and lungs being potential sites.[4][18]

Mechanism of Action Studies: Photoaffinity Labeling

To identify the specific binding sites of propofol on its target proteins, such as the GABA-A receptor, photoactivatable analogs of propofol have been developed.[6][7][19][20] These analogs, often containing a diazirine group, can be covalently cross-linked to their binding partners upon photoactivation. The use of a tritiated or alkyne-functionalized photoaffinity label allows for the subsequent identification of the labeled proteins and amino acid residues.[6][7]

G cluster_0 Preparation cluster_1 Photoactivation cluster_2 Analysis incubate Incubate target protein with photoactivatable propofol analog photolyze Photolyze with UV light to induce covalent cross-linking incubate->photolyze separate Separate proteins (e.g., SDS-PAGE) photolyze->separate identify Identify labeled protein (e.g., mass spectrometry, sequencing) separate->identify

Caption: Workflow for a photoaffinity labeling experiment.

Studies using azipropofol, a photoactive analog, have identified synaptic proteins like synaptosomal-associated protein 25 (SNAP-25) and voltage-dependent anion channels (VDACs) as potential targets, suggesting that propofol's anesthetic effects may involve a broader range of synaptic machinery than previously thought.[7][19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled propofol.

General Protocol for the Synthesis of 1-¹³C-Propofol[8]

This protocol is a generalized representation based on synthetic strategies for labeled aromatic compounds.

  • Starting Material: A suitable ¹³C-labeled benzene derivative (e.g., ¹³C-phenol or ¹³C-aniline).

  • Step 1: Introduction of the Hydroxyl Group (if necessary). If starting from a non-phenolic precursor, a diazotization-hydrolysis sequence or other suitable reaction is used to introduce the hydroxyl group.

  • Step 2: Ortho-Isopropylation. The ¹³C-labeled phenol is subjected to a Friedel-Crafts alkylation reaction with propylene or isopropanol in the presence of an acid catalyst (e.g., H-beta or H-mordenite zeolite) to introduce the two isopropyl groups at the ortho positions.[21] Reaction conditions are optimized to favor di-ortho-alkylation.

  • Purification: The final product, 1-¹³C-propofol, is purified using techniques such as column chromatography or distillation to achieve high chemical and isotopic purity.

Protocol for In Vitro Metabolism Study Using Labeled Propofol[10]
  • Incubation: Incubate ¹³C- or ¹⁴C-labeled propofol with human liver microsomes in a buffered solution containing NADPH as a cofactor.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).

  • Sample Preparation: The samples are centrifuged, and the supernatant is collected.

  • Analysis: The samples are analyzed by LC-MS/MS (for ¹³C-labeled propofol) or by HPLC with radiometric detection (for ¹⁴C-labeled propofol) to identify and quantify the parent drug and its metabolites.

Protocol for Photoaffinity Labeling of a Target Protein[7]
  • Incubation: Incubate the target protein (e.g., in isolated membranes or as a purified protein) with a tritiated photoactivatable propofol analog (e.g., [³H]Azipropofol) in the dark. For competition experiments, a parallel incubation is performed in the presence of excess unlabeled propofol.

  • Photoactivation: Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for a defined period to induce covalent cross-linking of the photolabel to the protein.

  • Protein Separation: Separate the proteins by SDS-PAGE.

  • Detection: Visualize the labeled proteins by fluorography or autoradiography.

  • Identification: Excise the labeled protein bands from the gel and subject them to proteolytic digestion followed by mass spectrometry or Edman degradation to identify the protein and the site of labeling.

This guide provides a foundational understanding of the synthesis and application of isotopically labeled propofol in research. The methodologies and data presented herein should serve as a practical resource for scientists and researchers working to further unravel the complex pharmacology of this important anesthetic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mass Spectrum Analysis of Propofol-d17

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a deuterated isotopologue of the anesthetic agent Propofol. This compound is predominantly utilized as an internal standard (IS) in quantitative analytical methods to ensure the accuracy and precision of Propofol measurement in biological matrices. This document details the common analytical techniques, experimental protocols, and mass spectral characteristics of this compound.

Introduction to this compound in Mass Spectrometry

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic. Due to its narrow therapeutic window, precise quantification in biological samples is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. By substituting 17 hydrogen atoms with deuterium, this compound has a higher mass than native Propofol but exhibits nearly identical chemical and physical properties. This co-elution during chromatography and similar ionization efficiency allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.[2]

Analytical Methodologies and Protocols

The quantification of Propofol using this compound as an internal standard is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for analyzing volatile compounds like Propofol. When coupled with a tandem mass spectrometer (MS/MS), it provides excellent selectivity and sensitivity.[2]

This protocol is adapted from methodologies developed for pharmacokinetic studies.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 50 µL plasma sample, add 10 µL of a this compound internal standard stock solution (e.g., 25 µg/mL).[3]

    • For enhanced extraction efficiency, add 100 µL of 100 mM potassium chloride (KCl).[3]

    • Alkalinize the sample to a basic pH (e.g., pH 9.8 using a sodium carbonate/bicarbonate buffer) to ensure Propofol is in its non-ionized form.[2]

    • Add 500 µL of an organic solvent such as heptane for extraction.[2][3]

    • Vortex the mixture vigorously to facilitate the transfer of the analyte and internal standard to the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic (top) layer to a clean vial for analysis.

    • Crimp cap the vial and transfer it to the GC/MS autosampler.[2]

  • Instrumentation and Conditions:

    • GC System: Bruker 450-GC or Agilent 220 Quadrupole Ion Trap.[2][3]

    • Injection: 1 µL injection volume with a split ratio of 10:1.[3]

    • Inlet Temperature: 300°C.[3]

    • Column: BR-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[3]

    • Oven Temperature Program: Isothermal at 195°C.[3]

    • MS Transfer Line Temperature: 280°C.[3]

    • MS Detection: Triple quadrupole (TQ) or Quadrupole Ion Trap mass spectrometer operated in MS/MS mode.[2][3]

The following table summarizes the key mass spectrometry parameters for the analysis of Propofol and this compound.

AnalyteMolecular Weight ( g/mol )Precursor Ion (m/z)Product/Quant Ion (m/z)Qualifier Ions (m/z)Reference
Propofol178.14163.2117.2178.2 > 163.0[3]
This compound (IS)195.24195.3177.3177.3 > 125.1[3]
This compound (IS)-177129113 / 145[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and is often preferred for high-throughput analysis in clinical and bioequivalence studies due to simpler sample preparation methods.[1] It is also adept at analyzing Propofol metabolites, such as glucuronide conjugates.[4]

This protocol is based on a simplified protein precipitation method.[1]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add the this compound internal standard.

    • Accomplish sample cleanup through a one-step protein precipitation by adding a sufficient volume of acetonitrile.

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial or 96-well plate for injection into the LC-MS/MS system.

  • Instrumentation and Conditions:

    • LC System: A standard HPLC or UPLC system.[1][5]

    • Column: ACE Excel 3 Super C18 (2.1 × 50 mm, 3 µm) or equivalent.[1]

    • Mobile Phase: Gradient elution is typically used, often involving a mixture of an aqueous buffer (e.g., with ammonium fluoride) and an organic solvent like methanol or acetonitrile.[1][5]

    • Flow Rate: 0.5 mL/min.[1]

    • MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is effective for Propofol.[1] Electrospray ionization (ESI) can also be used.[6]

The table below outlines the MRM transitions for Propofol and its deuterated internal standard in a typical LC-MS/MS method.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
PropofolNegative APCI177.2 [M-H]⁻161.0[1]
This compound (IS)Negative APCI194.2 [M-H]⁻174.2[1]

Mass Spectral Fragmentation of this compound

Understanding the fragmentation pattern is key to developing selective MS/MS methods. For unlabeled Propofol in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 177 undergoes fragmentation primarily through the loss of a methyl radical (•CH₃) and a hydrogen radical (•H) from one of the isopropyl side chains. This results in the most intense product ion at m/z 161, corresponding to a net loss of methane (CH₄).[6][7]

For this compound, the same fundamental fragmentation mechanism applies. The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 194.2. The corresponding major fragmentation involves the loss from one of the deuterated isopropyl groups. The observed product ion at m/z 174.2 indicates a neutral loss of 20 Da. This is consistent with the loss of a deuterated methane molecule (e.g., CD₃H or CD₄) or a related deuterated species from the side chain.

Experimental Workflows and Logical Relationships

Visualizing the analytical process can aid in understanding the overall methodology from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE or Protein Precipitation) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Inject GC/LC Injection Concentrate->Inject Separation Chromatographic Separation Inject->Separation Ionization Ionization (EI, APCI, ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integrate Peak Integration (Analyte & IS) Detection->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Curve Calibration Curve Plotting Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify

Caption: General workflow for quantitative analysis of Propofol using this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Propofol in various biological matrices. Both GC-MS/MS and LC-MS/MS methods are well-established, offering high sensitivity and selectivity. The choice between these techniques often depends on the specific application, required throughput, and the nature of the sample matrix. A thorough understanding of the experimental protocols, instrumental parameters, and fragmentation patterns detailed in this guide is essential for developing and validating robust analytical methods for Propofol in research, clinical, and forensic settings.

References

Propofol-d17: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propofol-d17 is the deuterated analog of propofol, a widely used intravenous anesthetic agent. The substitution of 17 hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and research settings, primarily as an internal standard for the accurate quantification of propofol in biological matrices. This technical guide provides an in-depth overview of the characteristics of this compound, detailed analytical methodologies, and its primary mechanism of action.

Certificate of Analysis: A Representative Profile

A Certificate of Analysis (CoA) for a certified reference material like this compound provides critical data on its identity, purity, and concentration. Below is a summary of typical specifications presented in a tabular format.

ParameterSpecification
Chemical Name 2,6-Bis(isopropyl-d7)phenol-d3
Chemical Formula C₁₂D₁₇HO
Molecular Weight 195.38 g/mol
CAS Number 1261393-54-7
Appearance Clear, colorless solution
Concentration 100 µg/mL in Methanol (as commonly supplied)
Chemical Purity (GC-MS) ≥99.5%
Isotopic Purity ≥98% Deuterated atoms
Isotopic Enrichment ≥99 atom % D
Storage Conditions -20°C, protected from light

Physicochemical Properties

PropertyValue
Solubility Soluble in organic solvents such as Methanol, Acetonitrile, and DMSO.
Physical State Typically supplied as a solution.

Experimental Protocols

The accurate quantification of propofol in clinical and forensic toxicology relies on robust analytical methods. This compound is the preferred internal standard due to its similar physicochemical properties to the unlabeled drug, ensuring comparable extraction efficiency and chromatographic behavior.

Quantification of Propofol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the determination of propofol in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add 100 µL of this compound internal standard solution (e.g., at 1 µg/mL).

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Vortex the mixture for 30 seconds.

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or hexane/isoamyl alcohol mixture).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM).

    • Propofol: m/z 163, 178.

    • This compound: m/z 177, 195.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

The isotopic enrichment and distribution of deuterated standards are critical for their use in quantitative analysis.

1. Sample Preparation

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 ng/mL.

2. LC-HRMS Instrumentation and Conditions

  • Liquid Chromatograph: Thermo Scientific Vanquish UHPLC system or equivalent.

  • Mass Spectrometer: Thermo Scientific Orbitrap Exploris Mass Spectrometer or equivalent.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure the elution of this compound.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.

  • Mass Resolution: >70,000.

  • Data Acquisition: Full scan MS to observe the isotopic cluster of the molecular ion.

3. Data Analysis

  • The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of each isotopologue (d0 to d17).

  • The isotopic enrichment is calculated based on the relative abundance of the deuterated and non-deuterated species.

Mechanism of Action: Signaling Pathways

Propofol exerts its anesthetic and sedative effects primarily through the potentiation of inhibitory neurotransmission and the inhibition of excitatory pathways in the central nervous system.

GABA-A Receptor Potentiation

Propofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a distinct site on the receptor complex, propofol enhances the effect of the inhibitory neurotransmitter GABA.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[3] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.[1]

GABA_A_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Binds and potentiates GABA GABA GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Neuronal_Inhibition Neuronal Inhibition (Anesthesia/Sedation) Hyperpolarization->Neuronal_Inhibition

Caption: Propofol's potentiation of the GABA-A receptor signaling pathway.

NMDA Receptor Inhibition

In addition to its effects on GABAergic transmission, propofol also inhibits the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor involved in excitatory neurotransmission.[4] By blocking the NMDA receptor, propofol reduces the influx of calcium ions into the neuron, thereby dampening excitatory signaling.[5] This action contributes to its anesthetic and amnesic properties.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_neuron_nmda Postsynaptic Neuron Propofol_Inhibitor Propofol NMDA_Receptor NMDA Receptor Propofol_Inhibitor->NMDA_Receptor Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor Binds and activates Calcium_Channel Calcium (Ca²⁺) Channel NMDA_Receptor->Calcium_Channel Blocked Reduced_Excitation Reduced Neuronal Excitation Calcium_Channel->Reduced_Excitation Decreased Ca²⁺ influx

Caption: Propofol's inhibition of the NMDA receptor signaling pathway.

Quality Control Workflow

The production and certification of this compound as a reference material involves a stringent quality control workflow to ensure its identity, purity, and concentration.

QC_Workflow start Raw Material (this compound) synthesis Chemical Synthesis and Purification start->synthesis identity Identity Confirmation (¹H-NMR, ¹³C-NMR, MS) synthesis->identity purity Chemical Purity (GC-MS, HPLC) identity->purity isotopic Isotopic Purity and Enrichment (HRMS) purity->isotopic solution Gravimetric Preparation of Standard Solution isotopic->solution concentration Concentration Verification (LC-MS/MS or GC-MS) solution->concentration coa Certificate of Analysis Generation concentration->coa release Product Release coa->release

Caption: Quality control workflow for the certification of this compound.

References

A Technical Guide to Commercial Suppliers of Propofol-d17 Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for Propofol-d17 certified reference material (CRM), crucial for the accurate quantification of propofol in research and clinical settings. This document outlines key supplier information, product specifications, and detailed experimental protocols for the application of this compound as an internal standard in mass spectrometry-based assays.

Introduction to this compound

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent.[1] this compound is its deuterated analog, where 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of propofol in biological matrices such as plasma, blood, and urine.[2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical methods.[2]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a certified reference material. These CRMs are manufactured and certified to high standards, often under ISO 17034 and ISO/IEC 17025 accreditation, ensuring their suitability for demanding analytical applications.[3][4] The table below summarizes the key quantitative data for this compound CRM from prominent commercial suppliers.

Table 1: Comparison of Commercial this compound Certified Reference Materials

SupplierProduct CodeConcentrationSolventCAS NumberMolecular WeightStated Certifications/AccreditationsIsotopic Purity (from CoA)Chemical Purity (from CoA)
Cerilliant (via MilliporeSigma/Supelco & Fisher Scientific) P-077 / P-077-1ML100 µg/mL or 0.1 mg/mLMethanol1261393-54-7195.38ISO 17034, ISO/IEC 17025Typically >99%Typically >99%
LGC Standards CERP-0770.1 mg/mLMethanol1261393-54-7195.38ISO 17034Typically >99%Typically >99%
Simson Pharma Limited -Not specified (neat or solution)Not specifiedNot available-Certificate of Analysis providedData to be obtained from CoAData to be obtained from CoA
Biosynth LAC39354Not specified (neat)Not applicable1261393-54-7--Data to be obtained from CoAData to be obtained from CoA
Alkali Scientific P-077-1ML100 µg/mLMethanol1261393-54-7195.38Certified Reference MaterialData to be obtained from CoAData to be obtained from CoA
Mercedes Scientific CER P0771MLNot specifiedNot specified--Certified Reference MaterialData to be obtained from CoAData to be obtained from CoA

Note: Isotopic and chemical purity values are typically specified on the Certificate of Analysis (CoA) provided with the product. Users should always refer to the lot-specific CoA for precise data.

Experimental Protocols for Propofol Quantification

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Propofol in Human Plasma by GC-MS

This method is suitable for the analysis of propofol in plasma samples, often employed in pharmacokinetic and forensic toxicology studies.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Add 1 mL of phosphate-buffered saline (PBS) and vortex to mix.

    • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and isolate propofol.[5]

    • Elute the analyte and internal standard from the SPE cartridge with 100% methanol.[5]

    • Directly inject the eluate into the GC-MS system to avoid evaporative losses of the volatile propofol.[5]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Propofol: m/z 163, 178

      • This compound: m/z 174, 195

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of propofol to the peak area of this compound against the concentration of the calibration standards.

    • Determine the concentration of propofol in the plasma samples from the calibration curve.

Quantification of Propofol in Human Plasma by LC-MS/MS for Bioequivalence Studies

This high-throughput method is ideal for clinical studies requiring the analysis of a large number of samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.

    • Mass Spectrometer: AB Sciex API 4000 or equivalent.

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate propofol from matrix components.

    • Flow Rate: 0.5 mL/min.[2]

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Propofol: m/z 177.2 → 161.0[2]

      • This compound: m/z 194.2 → 174.2[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of propofol to this compound against the nominal concentration of the calibration standards.

    • Quantify propofol in the plasma samples using the regression equation from the calibration curve.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample (200 µL) add_is Add this compound IS start->add_is add_pbs Add PBS & Vortex add_is->add_pbs spe Solid-Phase Extraction (SPE) add_pbs->spe elute Elute with Methanol spe->elute inject Inject into GC-MS elute->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate_ratio Calculate Area Ratios integrate->calculate_ratio calibrate Generate Calibration Curve calculate_ratio->calibrate quantify Quantify Propofol calibrate->quantify

Caption: Workflow for Propofol Quantification by GC-MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) add_is Add this compound IS start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate_ratio Calculate Area Ratios integrate->calculate_ratio calibrate Generate Calibration Curve calculate_ratio->calibrate quantify Quantify Propofol calibrate->quantify

Caption: Workflow for Propofol Quantification by LC-MS/MS.

Conclusion

The availability of high-quality, certified reference materials for this compound is essential for accurate and reliable quantification of propofol in various biological matrices. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the commercial landscape for this critical analytical standard. By utilizing the information on suppliers, product specifications, and detailed experimental protocols, laboratories can confidently develop and validate robust analytical methods for their specific research needs. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information to ensure the highest level of analytical accuracy.

References

A Technical Guide to the Isotopic Purity and Enrichment of Propofol-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Propofol-d17, a deuterated analog of the anesthetic agent propofol. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies or in metabolic studies. It covers the importance of isotopic purity, methods for its determination, and the signaling pathways of its non-deuterated counterpart, propofol.

Introduction to this compound

This compound (C₁₂HD₁₇O, CAS No. 1261393-54-7) is a stable isotope-labeled version of propofol where seventeen hydrogen atoms have been replaced with deuterium.[1][2] With a molecular weight of approximately 195.38 g/mol , it serves as an ideal internal standard for the quantification of propofol in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The high degree of deuteration provides a significant mass shift from the unlabeled propofol, minimizing isotopic overlap and ensuring accurate quantification.

Isotopic Purity and Enrichment: A Quantitative Overview

The utility of this compound as an internal standard is critically dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that is free from its non-deuterated counterpart and other isotopic variants. Isotopic enrichment specifies the percentage of the labeled isotopes at the intended positions. High isotopic enrichment is crucial to prevent cross-contribution to the analyte signal in mass spectrometric analyses.

While a comprehensive, publicly available Certificate of Analysis (CoA) with detailed isotopic distribution is not readily accessible, data from various suppliers indicate a high level of isotopic enrichment for commercially available this compound. The following table summarizes the available data on the isotopic purity and enrichment of this compound.

ParameterReported ValueSupplier/Source
Isotopic Enrichment98%Cambridge Isotope Laboratories, Inc.
Purity98.90%MedChemExpress

Note: The term "purity" as reported by some suppliers may encompass both chemical and isotopic purity.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HR-MS) is a powerful tool for assessing isotopic purity. By comparing the theoretical and experimentally observed isotopic distribution of the molecule, the degree of deuteration can be accurately determined.

Experimental Workflow for Isotopic Purity by HR-MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis prep Prepare Dilute Solution of this compound ms Infuse into High-Resolution Mass Spectrometer prep->ms acquire Acquire Full Scan Mass Spectrum ms->acquire extract Extract Isotopic Cluster acquire->extract compare Compare Experimental vs. Theoretical Isotopic Distribution extract->compare calculate Calculate Isotopic Purity and Enrichment compare->calculate

Figure 1. Workflow for Isotopic Purity Determination by HR-MS.

Detailed Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Mass Spectrometric Analysis: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). A full scan mass spectrum is acquired over a mass range that encompasses the isotopic cluster of this compound.

  • Data Analysis:

    • The isotopic cluster of the molecular ion of this compound is extracted from the mass spectrum.

    • The relative intensities of the different isotopologues (d17, d16, d15, etc.) are measured.

    • The experimental isotopic distribution is compared to the theoretical distribution, which is calculated based on the natural abundance of isotopes and the presumed level of deuteration.

    • The percentage of isotopic enrichment is calculated from this comparison.

NMR Spectroscopy for Isotopic Enrichment and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is a definitive method for determining the sites and extent of deuteration.

Experimental Workflow for Isotopic Enrichment by NMR

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis_nmr Data Analysis prep_nmr Dissolve this compound in a Suitable NMR Solvent acquire_h1 Acquire ¹H NMR Spectrum prep_nmr->acquire_h1 acquire_h2 Acquire ²H NMR Spectrum acquire_h1->acquire_h2 integrate_h2 Integrate Deuterium Signals in ²H Spectrum acquire_h2->integrate_h2 integrate_h1 Integrate Residual Proton Signals in ¹H Spectrum calculate_enrichment Calculate Site-Specific and Overall Isotopic Enrichment integrate_h1->calculate_enrichment integrate_h2->calculate_enrichment

Figure 2. Workflow for Isotopic Enrichment Determination by NMR.

Detailed Methodology:

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated solvent for NMR analysis.

  • NMR Analysis:

    • A proton (¹H) NMR spectrum is acquired to identify and quantify any residual non-deuterated propofol.

    • A deuterium (²H) NMR spectrum is acquired to observe the signals from the deuterium atoms.

  • Data Analysis:

    • The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integrals of the deuterium signals in the ²H NMR spectrum.

    • This comparison allows for the calculation of the site-specific and overall isotopic enrichment.

Propofol's Mechanism of Action: Key Signaling Pathways

While this compound is primarily used as an analytical standard, understanding the mechanism of action of its non-deuterated counterpart is crucial for researchers in pharmacology and drug development. Propofol exerts its anesthetic effects by modulating several neurotransmitter systems in the central nervous system.

The primary mechanism of propofol is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] This leads to an increased chloride ion influx, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[4]

In addition to its effects on the GABAergic system, propofol also inhibits the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which are involved in excitatory neurotransmission.[6][7] This dual action of enhancing inhibition and reducing excitation contributes to its potent anesthetic properties. Propofol has also been shown to modulate other targets, including glycine receptors and voltage-gated sodium channels.[3][8] Furthermore, some studies suggest that propofol can activate cardioprotective signaling pathways, such as the JAK2/STAT3 and PI3K/AKT pathways.[9]

Propofol's Primary Signaling Pathways

propofol_pathways cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission propofol Propofol gaba_r GABA-A Receptor propofol->gaba_r Potentiates nmda_r NMDA Receptor propofol->nmda_r Inhibits cl_influx ↑ Chloride Influx gaba_r->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization dec_excitability ↓ Neuronal Excitability hyperpolarization->dec_excitability dec_excitation ↓ Excitatory Signaling nmda_r->dec_excitation

Figure 3. Simplified Diagram of Propofol's Primary Signaling Pathways.

Conclusion

This compound is an essential tool for the accurate quantification of propofol in various research and clinical settings. The high isotopic purity and enrichment of this internal standard are paramount for the reliability of analytical data. This technical guide has provided an overview of the key quality attributes of this compound, detailed the experimental approaches for their verification, and contextualized its use by summarizing the primary signaling pathways of its non-deuterated analog. Researchers and drug development professionals should ensure the use of well-characterized this compound to maintain the integrity and accuracy of their analytical results.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Storage and Handling of Propofol-d17 Solutions

This guide provides comprehensive information on the proper storage, handling, and utilization of this compound solutions in a research and development setting. This compound, a deuterated analog of the anesthetic agent Propofol, serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies. Adherence to appropriate protocols is essential for maintaining the integrity of the compound and ensuring accurate experimental outcomes.

Storage and Stability

The stability of this compound is contingent upon its form (pure or in solvent) and the storage temperature. Incorrect storage can lead to degradation and compromise experimental results.

Quantitative Storage Data

The following tables summarize the recommended storage conditions and stability periods for this compound and its solutions.

Table 1: Storage of this compound (Pure Form)

FormStorage TemperatureDuration
Pure Solid-20°C3 years

Data sourced from MedChemExpress.[1]

Table 2: Storage of this compound Solutions

Solution TypeStorage TemperatureDuration
In Solvent-80°C6 months
In Solvent-20°C1 month
Aliquoted Stock-80°CUp to 1 year

Data sourced from MedChemExpress and a protocol for imaging in living neurons.[1][2][3]

Handling and Safety Precautions

While this compound is primarily used in research, it is crucial to handle it with the same care as its non-deuterated counterpart, which is known to support microbial growth in its emulsion form.[4][5][6][7]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[8][9]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Aseptic Technique: When working with solutions, especially those intended for cell-based assays, employ strict aseptic techniques to prevent microbial contamination.[4][5]

  • Spill Management: In case of a spill, prevent further leakage, absorb the spill with an inert material, and clean the area thoroughly.[8] Avoid creating dust if the spill involves the solid form.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic and mass spectrometric analyses for the quantification of Propofol in biological matrices.[10][11][12]

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental to achieving reliable quantitative results.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution This protocol is adapted from a study using this compound for stimulated Raman scattering microscopy.[3]

  • Weighing: Accurately weigh 5 mg of solid this compound.

  • Dissolution: Dissolve the weighed solid in 256 μL of high-quality, anhydrous DMSO.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.

  • Storage: Store the aliquots at -80°C for up to one year.[3]

Protocol 2: Preparation of Working Standards for GC-MS Analysis This protocol is based on an application note for the determination of Propofol in biological samples.[10]

  • Primary Stock: A primary stock solution of 100 mcg/mL is often commercially available or can be prepared.[10]

  • Working Standard Preparation: To prepare a 10 µg/mL working standard, dilute 1.0 mL of the 100 mcg/mL primary stock solution to a final volume of 10 mL with methanol in a volumetric flask.[10]

Use as an Internal Standard in Bioanalysis

This compound is the ideal internal standard for Propofol quantification due to its similar chemical and physical properties and its distinct mass.

General Workflow for Sample Analysis:

  • Sample Collection: Collect biological samples (e.g., plasma, whole blood, urine, tissue homogenate).[10]

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample.

  • Sample Preparation: Perform sample extraction to isolate the analyte and internal standard from the biological matrix. A common method is liquid-liquid extraction with a solvent like heptane after alkalinizing the sample.[10]

  • Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS/MS method.[10][11][13]

  • Quantification: Quantify the amount of Propofol in the unknown samples by comparing the peak area ratio of Propofol to this compound against a calibration curve.[14]

Visualized Workflows

The following diagrams illustrate key workflows for the handling and use of this compound.

G cluster_prep Preparation of this compound Stock Solution weigh Weigh Solid this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve Add Solvent aliquot Aliquot into Single-Use Vials dissolve->aliquot Vortex to Mix store Store at -80°C aliquot->store Prevent Freeze-Thaw Cycles

Caption: Workflow for preparing a stable, long-term stock solution of this compound.

G cluster_analysis Workflow for Bioanalysis using this compound as an Internal Standard sample Collect Biological Sample (e.g., Plasma, Urine) spike Spike with Known Amount of this compound Solution sample->spike extract Perform Sample Extraction (e.g., LLE, SPE) spike->extract analyze Analyze via LC-MS/MS or GC-MS extract->analyze quantify Quantify Propofol based on Analyte/IS Peak Area Ratio analyze->quantify

Caption: Standard procedure for quantifying Propofol using this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Propofol in Biological Matrices using Propofol-d17 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of propofol in various biological matrices, such as whole blood, plasma, serum, and urine, using gas chromatography-mass spectrometry (GC-MS). The protocol employs Propofol-d17 as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis. The described methods, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), provide reliable and reproducible results suitable for clinical and forensic toxicology, as well as pharmacokinetic studies.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia and sedation.[1] Its pharmacokinetic and pharmacodynamic properties necessitate accurate monitoring of its concentration in biological fluids for clinical efficacy and safety. In forensic toxicology, quantifying propofol is crucial in cases of suspected abuse or overdose.[2]

Gas chromatography-mass spectrometry is a powerful technique for the selective and sensitive detection of volatile compounds like propofol.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. This compound is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio. This allows it to effectively compensate for analyte loss during sample preparation and variability in injection volume, ensuring high accuracy and precision.[5]

This document provides detailed protocols for sample preparation, GC-MS instrument setup, and data analysis for the quantification of propofol.

Materials and Reagents

  • Standards: Propofol (≥98% purity), this compound (IS)

  • Solvents (Reagent or HPLC Grade): Methanol, Heptane, Ethyl Acetate, Dichloromethane, Chloroform

  • Buffers and Reagents:

    • Ammonium Hydroxide

    • Sodium Carbonate/Bicarbonate Buffer (pH 9.8)[5]

    • Potassium Chloride (KCl) solution (100 mM)[6]

    • Phosphate Buffered Saline (PBS)

  • Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[3] or Supported Liquid Extraction (SLE) columns.[7]

  • Biological Matrix: Blank human whole blood, plasma, serum, or urine for calibration standards and quality controls.

Experimental Protocols

Preparation of Standards and Quality Controls (QC)
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Propofol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2–8 °C.

  • Working Standard Solutions (e.g., 10 µg/mL):

    • Dilute the primary stock solutions with methanol to create working standard solutions. For example, dilute 0.1 mL of the 1 mg/mL Propofol stock to 10 mL with methanol to obtain a 10 µg/mL solution.[5]

    • Similarly, prepare a 10 µg/mL working solution for this compound.[5]

  • Calibration Standards and QCs:

    • Prepare a series of calibration standards by spiking appropriate volumes of the Propofol working solution into a blank biological matrix. A typical calibration range is 2.5 ng/mL to 1000 ng/mL.[7]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Workflow

The general workflow for sample preparation involves extraction of propofol from the biological matrix after the addition of the internal standard. Below are protocols for two common extraction techniques.

G cluster_prep Sample Preparation cluster_ext Extraction cluster_analysis Analysis A Biological Sample (e.g., 1 mL Plasma/Blood) B Add this compound (IS) A->B C Option 1: LLE (Alkalinize & Add Heptane) B->C E Option 2: SPE (Condition & Load Cartridge) B->E D Vortex, Centrifuge C->D G Collect Organic Layer (LLE) or Eluate (SPE) D->G F Wash & Elute with Methanol E->F F->G H Transfer to Autosampler Vial G->H I Inject into GC-MS H->I

References

Application Notes and Protocols for Propofol Analysis Using Propofol-d17 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia. Accurate quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Propofol-d17, is essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation of propofol in various biological matrices, including whole blood, plasma, and urine, using this compound as the internal standard. The described methods include protein precipitation, liquid-liquid extraction, supported liquid extraction, and solid-phase extraction, compatible with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of different sample preparation methods for propofol analysis.

Table 1: Performance Characteristics of Various Sample Preparation Methods for Propofol Analysis

MethodMatrixInternal StandardAnalytical TechniqueLLOQLinearity RangeReference
Protein PrecipitationPlasmaThis compoundLC-MS/MS0.005 µg/mL0.005–5 µg/mL[1]
Liquid-Liquid ExtractionWhole Blood, Plasma, UrineThis compoundGC-MS/MS0.1 µg/mL0.1–2.0 µg/mL[2]
Supported Liquid ExtractionWhole BloodThis compoundGC-MS2.5 ng/mL (MTBE)2.5–1000 ng/mL[3]
Solid-Phase ExtractionPlasmaThis compoundLC-APCI-MS/MS0.005 g/mL0.005–5 g/mL[1]
"Dilute-and-Analyze"UrinePropofol glucuronide-d17LC-MS/MS5 pg/mgNot specified[4]

Table 2: Reported Recovery and Precision Data

MethodMatrixAnalyte RecoveryIntra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
Solid-Phase ExtractionPlasma23.6 ± 4.1 %2.0–8.9 %Not Reported[1]
Liquid-Liquid ExtractionWhole Blood>95%<10%<10%[5]

Experimental Workflows and Protocols

The selection of a sample preparation method depends on the biological matrix, the required sensitivity, and the available analytical instrumentation. The following diagram illustrates the general workflow and the different extraction techniques described in the protocols below.

G cluster_0 cluster_1 Sample Preparation Methods cluster_2 Biological Sample Biological Sample Add this compound Add this compound Biological Sample->Add this compound Spiking Protein Precipitation Protein Precipitation Add this compound->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound->Liquid-Liquid Extraction Supported Liquid Extraction Supported Liquid Extraction Add this compound->Supported Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Add this compound->Solid-Phase Extraction Analysis Analysis Protein Precipitation->Analysis Liquid-Liquid Extraction->Analysis Supported Liquid Extraction->Analysis Solid-Phase Extraction->Analysis GC-MS GC-MS Analysis->GC-MS LC-MS/MS LC-MS/MS Analysis->LC-MS/MS

Caption: General workflow for propofol sample preparation.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and simple method suitable for high-throughput analysis.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Acetonitrile (ACN), HPLC grade[6][7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Whole Blood, Plasma, or Urine

LLE is a classic and effective method for isolating propofol from biological matrices.

Materials:

  • Whole blood, plasma, or urine sample

  • This compound internal standard solution

  • Sodium Carbonate/Bicarbonate Buffer (pH 9.8)[2]

  • Heptane, HPLC grade[2]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1.0 mL of the biological sample into a glass tube.[2]

  • Add the this compound internal standard.

  • Add 0.5 mL of Sodium Carbonate/Bicarbonate Buffer (pH 9.8) and vortex briefly.[2]

  • Add 5 mL of heptane.[2]

  • Cap the tube and vortex for approximately 15 seconds.[2]

  • Rotate the sample for 15 minutes.[2]

  • Centrifuge at 3,000 rpm for a minimum of 10 minutes.[2]

  • Transfer the upper organic layer (heptane) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE) for Whole Blood

SLE offers an efficient alternative to traditional LLE, avoiding emulsion formation.[8]

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • HPLC-grade water

  • ISOLUTE® SLE+ column

  • Methyl tert-butyl ether (MTBE)

  • Collection tubes

Procedure:

  • Pre-treat the whole blood sample by diluting it 1:1 (v/v) with HPLC-grade water.[8]

  • Spike the diluted sample with the this compound internal standard.

  • Load the pre-treated sample onto the ISOLUTE® SLE+ column.

  • Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[8]

  • Apply the extraction solvent (e.g., 1 mL of MTBE) and allow it to flow under gravity for 5 minutes into a collection tube.[8]

  • Apply a second aliquot of the extraction solvent and allow it to flow for another 5 minutes.[8]

  • Apply a final pulse of vacuum or positive pressure to elute any remaining solvent.[8]

  • Evaporate the eluate to dryness under a stream of nitrogen at ambient temperature.[8]

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Protocol 4: Solid-Phase Extraction (SPE) for Plasma

SPE provides a high degree of selectivity and concentration, resulting in cleaner extracts.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • C18 SPE cartridge

  • Methanol, HPLC grade

  • Water, HPLC grade

  • SPE manifold

Procedure:

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample, spiked with this compound, onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the propofol and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The analytical process for propofol quantification involves a series of logical steps from sample receipt to final data analysis. The following diagram illustrates this workflow.

G Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Internal Standard Spiking Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Extraction & Concentration Data Processing Data Processing Instrumental Analysis->Data Processing Chromatogram Acquisition Result Reporting Result Reporting Data Processing->Result Reporting Quantification & Review

Caption: Logical workflow of propofol analysis.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Propofol in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of propofol from human plasma. The method employs a deuterated internal standard (propofol-d17) to ensure high accuracy and precision. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for bioanalytical applications. This document provides a comprehensive methodology, including sample preparation, SPE procedures, and analytical conditions, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia.[1][2] Accurate quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3][4] Solid-phase extraction is a preferred method for sample clean-up and concentration of propofol from complex biological fluids like plasma, as it effectively removes interfering substances.[5][6][7] The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby improving the accuracy and reliability of the quantification.[3][8]

Experimental Protocol

This protocol outlines the necessary steps for the extraction of propofol from human plasma samples prior to LC-MS/MS analysis.

Materials:

  • SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Strata-X)[4][9]

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, 0.05% Ammonium Hydroxide[4]

  • Internal Standard: this compound solution (concentration as required for the specific assay, e.g., 1000 ng/mL in methanol)[8]

  • Sample: Human plasma

Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 50 μL aliquot of the plasma sample, add 200 μL of methanol containing the this compound internal standard (e.g., at a concentration of 1000 ng/mL).[8] For blank samples, use drug-free plasma.[8]

  • Vortex the mixture to precipitate proteins.[8]

  • Centrifuge the mixture for 10 minutes at 5000 rpm and 4°C to pellet the precipitated proteins.[8]

  • The resulting supernatant is used for the solid-phase extraction.

Solid-Phase Extraction (SPE) Procedure:

The following steps are performed using a vacuum manifold.

  • Conditioning:

    • Condition the SPE cartridge with 1-2 column volumes of methanol.[5]

    • Follow with 1-2 column volumes of deionized water.[5] Ensure the sorbent bed does not dry out between steps.[5]

  • Equilibration (Optional but Recommended):

    • Equilibrate the cartridge with 1-2 column volumes of an aqueous buffer that matches the pH of the sample.[5]

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (e.g., 0.5–1 mL/min) to ensure optimal retention of the analyte.[5]

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent to remove any remaining interferences. A common wash solution is a low percentage of organic solvent in water (e.g., 5-10% methanol in water).

  • Elution:

    • Elute the propofol and the deuterated internal standard from the cartridge using a strong organic solvent.

    • Add 1-2 column volumes of methanol or acetonitrile to the cartridge and collect the eluate. For enhanced detection in some mass spectrometry methods, 0.05% ammonium hydroxide can be added to the elution vial.[4]

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).

LC-MS/MS Analysis:

The reconstituted sample is then injected into an LC-MS/MS system for quantification. The specific parameters for the liquid chromatography and mass spectrometry will need to be optimized for the instrument being used.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies employing SPE for propofol analysis with a deuterated internal standard.

ParameterReported Value(s)Reference(s)
Linearity Range 0.005–5 µg/mL[3][10]
5–2000 ng/mL[4]
50–10,000 ng/mL[8][11]
1-100 ng/mL[12]
Recovery > 85%[4]
> 96%[1]
96.6% to 99.4%[13]
23.6 ± 4.1 % (for a specific pipette-tip based SPE)[3][10]
Accuracy (as % of nominal) 90.0–113.3 %[3][10]
99–105%[1]
-5.8% to 11.7% (as % deviation)[13]
Precision (as % CV or % RSD) 2.0–8.9 %[3][10]
2.9 to 5.3%[1]
< 15%[4]
3.7% to 11.6%[13]
Limit of Detection (LOD) 0.5 ng/mL[8][11]
10 ng/mL[13]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
50 ng/mL[8][11]
25 ng/mL[13]

Visualized Experimental Workflow

SPE_Workflow plasma Human Plasma Sample add_is Add this compound Internal Standard & Methanol plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge (5000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition (Methanol, then Water) supernatant->condition load 2. Load Sample condition->load wash 3. Wash (e.g., 5% Methanol in Water) load->wash elute 4. Elute (Methanol or Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Propofol inject->quantify

Caption: Workflow for propofol extraction from plasma using SPE.

Conclusion

The described solid-phase extraction protocol, in conjunction with a deuterated internal standard, provides a reliable and reproducible method for the quantification of propofol in human plasma. The use of SPE ensures a clean extract, which is crucial for sensitive and accurate LC-MS/MS analysis. This method is well-suited for a variety of research and clinical applications where precise measurement of propofol concentrations is required.

References

Application Note: The Use of Propofol-d17 in Pharmacokinetic Studies of Propofol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia and for sedation.[1][2] Its favorable pharmacokinetic profile, including rapid onset and short duration of action, makes it a preferred choice in many clinical settings.[1][3] Accurate characterization of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and eliminated—is crucial for optimizing dosing regimens and ensuring patient safety.[4][5]

Pharmacokinetic studies of propofol rely on sensitive and specific bioanalytical methods to quantify the drug's concentration in biological matrices, typically plasma or blood.[6] The gold standard for this quantification is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[7][8]

A critical component of accurate quantification by mass spectrometry is the use of a stable isotope-labeled internal standard (IS).[9] Propofol-d17, in which 17 hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for propofol. Because its chemical and physical properties are nearly identical to propofol, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled propofol by the mass spectrometer.[7] This co-analysis corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurement of propofol concentrations.[9] This application note provides detailed protocols and data for the use of this compound in pharmacokinetic studies.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following are protocols derived from established methods for the quantification of propofol in human plasma using this compound as an internal standard.

Protocol 1: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted for high extraction efficiency and is suitable for GC-MS/MS analysis.[6]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) stock solution (e.g., 25 µg/mL in methanol)

  • 100 mM Potassium Chloride (KCl) solution

  • Heptane (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Procedure:

  • Pipette 50 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard stock solution to the plasma.

  • To enhance extraction efficiency, add 100 µL of 100 mM KCl solution and vortex briefly.

  • Add 500 µL of heptane to the tube for analyte extraction.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the tube at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic phase (heptane) to a clean autosampler vial.

  • The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Plasma Sample Preparation via Protein Precipitation (PPT)

This is a simpler and faster method, well-suited for high-throughput LC-MS/MS analysis.[9]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution in acetonitrile

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the human plasma sample into a microcentrifuge tube or a well of a 96-well plate.

  • Add 150 µL of acetonitrile containing the this compound internal standard. The IS concentration should be optimized based on the expected range of propofol concentrations.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or another 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: Bioanalytical Method by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the simultaneous analysis of propofol and this compound.[9][10]

Instrumentation:

  • Waters ACQUITY UPLC or equivalent

  • Waters Xevo TQD or equivalent triple quadrupole mass spectrometer

  • ACE Excel 3 Super C18 column (2.1 × 50 mm, 3 µm) or equivalent[9]

LC Conditions:

  • Mobile Phase A: 1 mM Ammonium Fluoride in Water[10]

  • Mobile Phase B: Methanol[10]

  • Flow Rate: 0.5 mL/min[9]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute propofol, followed by re-equilibration.[9][10]

  • Injection Volume: 10 µL[10]

  • Column Temperature: 30 °C[10]

MS/MS Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)[9][10]

  • Capillary Voltage: 2.4 kV[10]

  • Source Temperature: 150 °C[10]

  • Desolvation Temperature: 500 °C[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propofol: m/z 177.2 → 161.0[9]

    • This compound (IS): m/z 194.2 → 174.2[9]

Data Presentation

Quantitative data from method validation and pharmacokinetic studies are summarized below.

Table 1: Summary of Bioanalytical Method Validation Parameters This table presents typical performance characteristics of an LC-MS/MS method for propofol quantification using this compound.

ParameterResultReference
Linearity Range4.0 - 1,000 ng/mL[9]
Lower Limit of Quantification (LLOQ)4.0 ng/mL[9]
Inter-batch Precision (%CV)2.3% to 15.8%[9]
Intra-batch Precision (%CV)2.3% to 15.8%[9]
Accuracy (% Bias)-4.4% to 3.0%[9]
Extraction Recovery107.1% to 117.1%[9]
IS-Normalized Matrix Effect (%CV)≤ 4.6%[9]

Table 2: Representative Pharmacokinetic Parameters of Propofol in Humans This table shows key pharmacokinetic parameters obtained from studies where propofol was administered to human subjects. Such data is generated using the analytical methods described above.

ParameterValue (Mean ± SD)Patient PopulationReference
Clearance (CL)2.09 ± 0.65 L/minSurgical Patients[11]
Volume of Distribution (Vd)159 ± 57 LSurgical Patients[11]
Elimination Half-Life (t½)116 ± 34 minSurgical Patients[11]
V₁ (Central Volume)6.28 LGeneral Population Model[12]
V₂ (Peripheral Volume 1)25.5 LGeneral Population Model[12]
V₃ (Peripheral Volume 2)273 LGeneral Population Model[12]

Visualizations

Diagrams are provided to illustrate key workflows and concepts in pharmacokinetic studies using this compound.

G cluster_study Pharmacokinetic Study Workflow cluster_analysis Bioanalytical Workflow cluster_modeling Pharmacokinetic Modeling admin Propofol Administration (IV Bolus or Infusion) sampling Timed Blood Sample Collection (e.g., Arterial Line) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage prep Sample Preparation (Add this compound IS, Extraction/Precipitation) storage->prep lcms LC-MS/MS Analysis (Quantification of Propofol and this compound) prep->lcms data Data Processing (Calculate Conc. vs. Time) lcms->data model PK Model Fitting (e.g., NONMEM) data->model params Determine PK Parameters (Clearance, Vd, Half-life) model->params

Caption: Overall workflow for a propofol pharmacokinetic study.

G cluster_main Principle of Internal Standard Quantification cluster_process cluster_detect Mass Spectrometer Detection plasma Plasma Sample (Unknown Propofol Conc.) is_spike Add Known Amount of This compound (Internal Standard) plasma->is_spike process Sample Processing (Extraction) Introduces potential variability is_spike->process lcms LC-MS/MS System process->lcms prop_peak Propofol Signal (Area_prop) lcms->prop_peak is_peak This compound Signal (Area_IS) lcms->is_peak ratio Calculate Response Ratio (Area_prop / Area_IS) prop_peak->ratio is_peak->ratio calcurve Compare Ratio to Calibration Curve ratio->calcurve final_conc Determine Final Propofol Concentration calcurve->final_conc

Caption: Logical flow of quantification using an internal standard.

G cluster_model Three-Compartment Pharmacokinetic Model for Propofol C Central (V1) P1 Peripheral 1 (V2) C->P1 Q2 P2 Peripheral 2 (V3) C->P2 Q3 C->elimination CL infusion->C Dose

Caption: A three-compartment model describing propofol distribution.[6]

References

Application Note: Quantitative Analysis of Propofol in Whole Blood by LC-MS/MS using Propofol-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic for the induction and maintenance of anesthesia and for sedation.[1][2] Due to its rapid metabolism and narrow therapeutic range, monitoring its concentration in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2][3] This application note details a robust and sensitive method for the quantification of propofol in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Propofol-d17.

Principle

This method employs a stable isotope dilution technique. A known amount of this compound, which is chemically identical to propofol but has a different mass, is added to whole blood samples, calibrators, and quality controls. Following a sample preparation procedure to extract the analytes from the biological matrix, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of propofol to the peak area of the internal standard (this compound) is used to construct a calibration curve and accurately determine the concentration of propofol in unknown samples.

Experimental Protocols

Materials and Reagents
  • Standards: Propofol (1 mg/mL), this compound (100 mcg/mL)[4]

  • Solvents: HPLC grade methanol, acetonitrile, heptane, ethyl acetate[4][5][6]

  • Reagents: Reagent grade ammonium hydroxide, formic acid, Milli-Q or deionized water[4][6]

  • Biological Matrix: Drug-free whole blood (can be obtained from commercial sources)[4][6]

  • Labware: Volumetric flasks, polypropylene tubes, autosampler vials with inserts

Preparation of Stock and Working Solutions
  • Propofol Stock Solution (1 mg/mL): Use a commercially available certified standard.

  • This compound Stock Solution (100 µg/mL): Use a commercially available certified standard.[4]

  • Propofol Working Standard (10 µg/mL): Dilute 0.1 mL of the 1 mg/mL propofol stock solution to 10 mL with methanol in a volumetric flask.[4]

  • This compound Working Internal Standard (IS) (10 µg/mL): Dilute 1.0 mL of the 100 µg/mL this compound stock solution to 10 mL with methanol in a volumetric flask.[4]

Store all standard solutions at 2–8 °C; they are typically stable for up to 2 years.[4]

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards and QCs by spiking appropriate amounts of the Propofol Working Standard (10 µg/mL) into drug-free whole blood. A typical calibration curve range is 5–2000 ng/mL.[5]

Standard/QC LevelConcentration (ng/mL)Volume of Working Standard (10 µg/mL)Volume of Blank Whole Blood
LLOQ55 µL995 µL
Cal 21010 µL990 µL
Cal 35050 µL950 µL
Cal 4100100 µL900 µL
Cal 550050 µL of 100 µg/mL Stock950 µL
Cal 61000100 µL of 100 µg/mL Stock900 µL
Cal 72000200 µL of 100 µg/mL Stock800 µL
Low QC2525 µL975 µL
Mid QC75075 µL of 100 µg/mL Stock925 µL
High QC1500150 µL of 100 µg/mL Stock850 µL
Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a common LLE procedure for propofol extraction.

G cluster_workflow Sample Preparation Workflow start Start: 1 mL Whole Blood Sample (Calibrator, QC, or Unknown) add_is Add 100 µL of Working IS (this compound) start->add_is add_buffer Add 2 mL of pH 11 Buffer (e.g., Ammonium Hydroxide) add_is->add_buffer vortex1 Vortex (15 seconds) add_buffer->vortex1 add_solvent Add 5 mL of Heptane vortex1->add_solvent extract Rotate (15 minutes) add_solvent->extract centrifuge Centrifuge (3000 rpm, 10 min) extract->centrifuge transfer Transfer ~200 µL of Heptane Layer to Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Liquid-Liquid Extraction workflow for propofol from whole blood.

  • Pipette 1 mL of the whole blood sample (calibrator, QC, or unknown) into a labeled screw-cap tube.[4]

  • Add 100 µL of the working internal standard (this compound).[4]

  • Add 2 mL of a pH 11.0 buffer (e.g., ammonium hydroxide solution) to alkalinize the sample.[4]

  • Vortex the tube for approximately 15 seconds.[4]

  • Add 5 mL of heptane as the extraction solvent.[4]

  • Cap the tube and rotate for 15 minutes to ensure thorough mixing.[4]

  • Centrifuge at 3,000 rpm for a minimum of 10 minutes to separate the layers.[4]

  • Carefully transfer approximately 200 µL of the upper organic (heptane) layer to an autosampler vial with an insert.[4]

  • Crimp cap the vial and place it in the autosampler for LC-MS/MS analysis.[4]

Instrumentation and Data Analysis

G cluster_method Analytical Method Components lc LC System C18 Reverse-Phase Column Mobile Phase: Acetonitrile/Water with Formic Acid Isocratic or Gradient Elution ms Tandem Mass Spectrometer Ion Source: APCI or ESI (Negative Mode) Detection: Multiple Reaction Monitoring (MRM) lc->ms Separated Analytes data Data System Peak Integration Calibration Curve (Linear Regression) Concentration Calculation ms->data Signal Acquisition

Caption: Key components of the LC-MS/MS analytical method.

LC-MS/MS System and Conditions

A variety of LC-MS/MS systems can be used. The following are typical parameters.

ParameterSetting
LC System Agilent 1200, Waters ACQUITY UPLC, or equivalent
Column C18 reverse-phase column (e.g., XBridge C18, 50 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min (Adjust as needed)
Gradient Start at 40% B, ramp to 95% B over 3 min, hold for 1 min, return to 40% B
Injection Volume 5-10 µL
Column Temp 40 °C
MS System Triple-quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex QTRAP 4500)
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI), Negative Ion Mode[7]
Source Temp 100-150 °C[7]
Desolvation Gas Flow 600 L/Hr[7]
Mass Spectrometry Parameters (MRM)

The mass spectrometer should be set to monitor the specific precursor-to-product ion transitions for propofol and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Propofol 177.1177.1100~5-10
This compound (IS) 194.2194.2100~5-10

Note: Fragmentation of propofol can be difficult with argon as the collision gas; therefore, monitoring the parent ion is a common practice.[7] Collision energy (CE) should be optimized to reduce matrix interference.[7]

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Propofol Area / this compound Area) against the nominal concentration of the calibration standards.

  • Regression: Use a linear regression model with a 1/x or 1/x² weighting factor. The curve should have a coefficient of determination (r²) of ≥ 0.99.

  • Quantification: Calculate the concentration of propofol in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines. Key parameters to assess include:

  • Linearity: The method should be linear over the defined range (e.g., 5-2000 ng/mL).[5]

  • Accuracy and Precision: Intra- and inter-assay accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ).[5]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. LLOQs for propofol in whole blood are typically in the low ng/mL range.[8][9]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the whole blood matrix.

  • Recovery: The efficiency of the extraction process. Average recovery should be consistent and reproducible, often greater than 85-95%.[2][5]

  • Stability: Analyte stability in whole blood under various storage conditions (bench-top, freeze-thaw cycles, long-term storage).

Example Performance Data
QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV) (n=6)Inter-Assay Precision (%CV) (n=18)Accuracy (% Bias)
Low QC 25< 10%< 10%± 15%
Mid QC 750< 10%< 10%± 15%
High QC 1500< 10%< 10%± 15%

This table represents typical acceptance criteria for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantitative analysis of propofol in whole blood. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by correcting for variability in sample preparation and instrument response. This protocol is well-suited for applications in clinical research, pharmacokinetic analysis, and forensic toxicology.

References

Application Note: Quantitative Analysis of Propofol in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia in clinical settings.[1][2] Due to its rapid onset and short duration of action, monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate determination of propofol in human plasma samples. The use of a stable isotope-labeled internal standard, Propofol-d17, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Principle

The method employs a simple protein precipitation technique to extract propofol and the internal standard (IS), this compound, from the plasma matrix.[3] The extract is then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (propofol) to the internal standard. The stable isotope-labeled internal standard is chemically identical to the analyte and co-elutes, but is distinguishable by its mass-to-charge ratio (m/z), allowing it to effectively account for matrix effects and variations in instrument response.

Experimental Protocols

Materials and Reagents
  • Standards: Propofol and this compound (LGC Standards or equivalent).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (Sigma-Aldrich or equivalent).

  • Plasma: Drug-free human plasma with K3EDTA as an anticoagulant.

  • Equipment:

    • LC-MS/MS System (e.g., Waters ACQUITY UPLC with Xevo TQD Mass Spectrometer or equivalent).[4][5]

    • Analytical balance.

    • Vortex mixer.

    • Refrigerated centrifuge.

    • Calibrated micropipettes.

    • 1.5 mL microcentrifuge tubes.

    • Autosampler vials.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve propofol and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the propofol stock solution with methanol.

  • Internal Standard (IS) Working Solution (1000 ng/mL):

    • Dilute the this compound stock solution with methanol to achieve a final concentration of 1000 ng/mL.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC samples by spiking appropriate amounts of the working standard solutions into drug-free plasma to achieve final concentrations ranging from 50 to 10,000 ng/mL.[3]

    • Prepare QC samples at three concentration levels: Low (e.g., 100 ng/mL), Medium (e.g., 1000 ng/mL), and High (e.g., 7500 ng/mL).[3]

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma (CC, QC, or unknown) into the corresponding tube.[3]

  • Add 200 µL of the IS working solution (1000 ng/mL this compound in methanol) to each tube.[3] For blank samples, add 200 µL of methanol without the IS.

  • Vortex each tube for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 5000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

LC-MS/MS Instrumental Parameters

The following table summarizes the typical instrumental conditions for the analysis of propofol and this compound.

Parameter Condition
LC System Waters ACQUITY UPLC I-Class or equivalent[5]
Column ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 50 mm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with 20% B, ramp to 90% B over 2.8 min, hold for 0.8 min, return to 20% B and re-equilibrate.[5]
Flow Rate 0.4 mL/min
Column Temperature 30°C[5]
Injection Volume 10 µL[5]
MS System Waters Xevo TQD Tandem Mass Spectrometer or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[5] or Atmospheric-Pressure Chemical Ionization (APCI)[4]
Capillary Voltage 2.4 kV[5]
Source Temperature 150°C[5]
Desolvation Temperature 500°C[5]
Desolvation Gas Flow 800 L/h (Nitrogen)[5]
Cone Gas Flow 10 L/h (Nitrogen)[5]
Collision Gas Argon
MRM Transitions Propofol: m/z 177 → 177[4]This compound: m/z 194 → 194[4]
Method Validation Summary

The analytical method was validated according to established bioanalytical method validation guidelines.[6]

Table 2: Calibration Curve and Linearity

ParameterResult
Concentration Range 50 - 10,000 ng/mL[3]
Regression Model Weighted (1/x) linear regression
Correlation Coefficient (r²) > 0.998[1]
Lower Limit of Quantification (LLOQ) 50 ng/mL[3]

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 100< 10%< 10%± 15%
Medium 1000< 10%< 10%± 15%
High 7500< 10%< 10%± 15%

Note: The values presented are typical acceptance criteria for bioanalytical method validation. Accuracy and precision were high, with intra- and interassay errors within ±5% in some studies.[3]

Mandatory Visualization

G Workflow for Propofol Quantification in Plasma cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) (Unknown, CC, or QC) IS Add Internal Standard (this compound in Methanol, 200 µL) Plasma->IS Vortex1 Vortex Mix (30 seconds) IS->Vortex1 Centrifuge Centrifuge (5000 rpm, 10 min, 4°C) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Propofol / this compound) Integration->Ratio Quant Quantify Concentration (Using Calibration Curve) Ratio->Quant Report Final Report Quant->Report

Caption: Experimental workflow for propofol analysis in plasma.

This application note provides a detailed protocol for the reliable quantification of propofol in human plasma using LC-MS/MS with a deuterated internal standard. The method is sensitive, specific, and accurate, making it suitable for a wide range of applications, including pharmacokinetic analysis and clinical research. The simple protein precipitation sample preparation procedure allows for a high-throughput workflow.

References

Application Notes and Protocols for Monitoring Propofol Levels in Hair Samples Using Propofol-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of propofol in human hair samples using Propofol-d17 as an internal standard. This methodology is critical for forensic toxicology, monitoring drug abuse, and clinical research, offering a means to assess long-term exposure to propofol.

Introduction

Propofol is a short-acting intravenous anesthetic agent. While essential in clinical settings, its potential for abuse has necessitated the development of reliable methods for detecting chronic use. Hair analysis provides a wide window of detection, making it an invaluable matrix for monitoring long-term exposure. This compound, a deuterated analog of propofol, is an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the target analyte and compensates for variations in sample preparation and instrument response, ensuring analytical accuracy and precision. The primary metabolite, propofol-glucuronide, is also a key target in hair analysis, and for its detection, propofol-glucuronide-d17 is the appropriate internal standard.[1][2][3] This document focuses on the direct analysis of propofol using this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for the analysis of drugs in hair.

Hair Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

2.1.1. Decontamination:

  • Wash hair samples (approximately 50 mg) sequentially with 5 mL of distilled water followed by 5 mL of methanol.

  • Vortex each wash for 2 minutes.

  • Discard the wash solvents and allow the hair to air dry completely.

2.1.2. Pulverization:

  • Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).

  • Further pulverize the hair segments using a ball mill to increase the surface area for efficient extraction.

2.1.3. Extraction:

  • Accurately weigh 20-50 mg of pulverized hair into a glass tube.

  • Add the internal standard, this compound, at an appropriate concentration.

  • Add 1 mL of methanol to the tube.

  • Incubate the mixture at 40°C for 16-18 hours with gentle agitation.[1][2][3]

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the methanol supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[1][2][3]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1][2][3]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of propofol in hair.

2.2.1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm) is suitable for separation.[4]

  • Mobile Phase: A gradient elution with acetonitrile and water (containing a modifier like 0.1% formic acid) is commonly used.

  • Flow Rate: A typical flow rate is 0.5 mL/min.[4]

  • Injection Volume: 5-10 µL.

2.2.2. Mass Spectrometry Conditions:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is effective for propofol analysis.[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions: The following precursor to product ion transitions should be monitored[4]:

    • Propofol: m/z 177.2 → 161.0

    • This compound (Internal Standard): m/z 194.2 → 174.2

Analytical Methodology: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for propofol analysis.

2.3.1. Chromatographic Conditions:

  • Column: A capillary column such as a HP-5MS or equivalent is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of 60°C, held for 1 minute, then ramped to 280°C.

2.3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Selected Ion Monitoring (SIM) or MS/MS is used for quantification.

  • Selected Ions (for GC-MS SIM):

    • Propofol: m/z 163, 178

    • This compound (Internal Standard): m/z 177, 129

  • Precursor and Product Ions (for GC-MS/MS):

    • Propofol: Precursor ion m/z 163, product ion m/z 121.

    • This compound (Internal Standard): Precursor ion m/z 177, product ion m/z 129.

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of propofol and its metabolite in hair.

ParameterPropofolPropofol-GlucuronideReference
Limit of Detection (LOD) 3.6 pg/mg2 pg/mg[5]
Limit of Quantification (LOQ) 10 pg/mg5 pg/mg[5]
Linearity Not SpecifiedR² = 0.9997[1][2][3]
ParameterPropofol-Glucuronide (Method 2)Propofol-Glucuronide (Method 3)Reference
Limit of Detection (LOD) 0.2 pg/mg20 pg/10 mg hair[6],[7]
Limit of Quantification (LOQ) 0.5 pg/mg50 pg/10 mg hair[6],[7]
Linearity R² = 0.998Not Specified[6]
Recovery 91.7-98.7%Satisfactory[6],[7]
Matrix Effect 87.5-90.3%Satisfactory[6],[7]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the analytical process.

Hair_Sample_Preparation Figure 1: Hair Sample Preparation Workflow cluster_collection Collection & Decontamination cluster_processing Sample Processing cluster_extraction Extraction Collect Hair Sample Collection Wash Wash with Distilled Water & Methanol Collect->Wash Dry Air Dry Wash->Dry Pulverize Pulverize Hair Dry->Pulverize Weigh Weigh Sample Pulverize->Weigh Add_IS Add this compound Internal Standard Weigh->Add_IS Add_Methanol Add Methanol Add_IS->Add_Methanol Incubate Incubate (16-18h, 40°C) Add_Methanol->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis Ready for Analysis Filter->Analysis

Figure 1: Workflow for the preparation of hair samples for propofol analysis.

Analytical_Workflow Figure 2: Analytical Workflow (LC-MS/MS) cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Reconstituted Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (APCI, Negative Mode) Separate->Ionize Select_Precursor Select Precursor Ions (Propofol & this compound) Ionize->Select_Precursor Fragment Fragment Precursor Ions Select_Precursor->Fragment Detect_Product Detect Product Ions (MRM) Fragment->Detect_Product Integrate Integrate Peak Areas Detect_Product->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Figure 2: The analytical workflow for propofol quantification using LC-MS/MS.

References

Troubleshooting & Optimization

matrix effects in propofol quantification with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of propofol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects when using a deuterated internal standard for quantification by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in propofol quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1] In the context of propofol quantification in biological samples like plasma, endogenous substances such as phospholipids, salts, and proteins can suppress or enhance the propofol signal during mass spectrometry analysis. This can lead to inaccurate and unreliable quantification.[1]

Q2: How does a deuterated internal standard (IS) like propofol-d17 help in mitigating matrix effects?

A2: A deuterated internal standard is chemically almost identical to the analyte (propofol) and therefore exhibits similar chromatographic behavior and ionization efficiency. By co-eluting with propofol, this compound experiences similar matrix effects. When the response of propofol is normalized to the response of the deuterated internal standard, the variability caused by matrix effects can be significantly compensated for, leading to more accurate and precise results.

Q3: What are the common causes of ion suppression when analyzing propofol in plasma?

A3: Ion suppression in propofol analysis is often caused by endogenous matrix components that are not completely removed during sample preparation. Phospholipids are a major contributor to ion suppression in plasma samples. Other potential sources include salts from buffers, anticoagulants, and co-administered drugs. Inefficient sample cleanup is a primary reason for significant ion suppression.

Q4: Can I switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) to reduce matrix effects for propofol analysis?

A4: Yes, switching from ESI to APCI may reduce matrix effects. APCI is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[2] Some validated methods for propofol quantification have successfully used APCI.[3] However, the sensitivity for propofol might differ between the two ionization techniques, so this should be evaluated during method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of propofol using a deuterated standard.

Issue 1: High Variability in Quality Control (QC) Sample Results
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Evaluate matrix effects from different lots of plasma. The International Council for Harmonisation (ICH) M10 guideline suggests testing at least 6 different lots. If significant lot-to-lot variability is observed, a more robust sample cleanup method is needed.
Poor Sample Preparation Review and optimize your sample preparation protocol. Ensure consistent timing and technique for steps like vortexing and centrifugation. Consider switching to a more effective cleanup method like solid-phase extraction (SPE) or supported liquid extraction (SLE) over simple protein precipitation.
Internal Standard Issues Verify the concentration and stability of your this compound stock and working solutions. Ensure the IS is added consistently to all samples, standards, and QCs.
Issue 2: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), test different organic solvents. For SPE, ensure the cartridge is appropriate for propofol and optimize the wash and elution steps.
Analyte Volatility Propofol is volatile, and significant loss can occur during solvent evaporation steps.[4] Avoid high temperatures and harsh nitrogen streams for evaporation. The addition of a "keeper" solvent or using a supported liquid extraction method that doesn't require an evaporation step can help.[5]
Incomplete Protein Binding Disruption Propofol is highly protein-bound (around 98%).[6] Ensure your sample preparation method, such as protein precipitation with acetonitrile, effectively disrupts this binding to release the propofol for extraction.
Issue 3: Significant Ion Suppression Detected
Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify your chromatographic method to separate propofol from the phospholipid elution region. This can be achieved by adjusting the gradient, changing the column chemistry, or using a guard column.
Inadequate Sample Cleanup Implement a more rigorous sample preparation method. SPE, particularly with mixed-mode cartridges, can be more effective at removing phospholipids than protein precipitation or LLE.[4]
Choice of Ionization Source As mentioned in the FAQs, consider testing APCI as an alternative to ESI, as it is often less prone to ion suppression.[2]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in propofol quantification.

Protocol 1: Protein Precipitation (PPT)

This method is fast but may result in less clean extracts compared to SPE or LLE.

  • To 100 µL of plasma sample/calibrator/QC in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., this compound at 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides cleaner extracts and can reduce matrix effects significantly.

  • Condition the SPE Cartridge: Use a mixed-mode cation exchange (MCX) or a C18 cartridge. Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water.[4]

  • Sample Loading: To 500 µL of plasma, add the internal standard. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the propofol and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

The following tables summarize typical validation data for propofol quantification methods using a deuterated internal standard.

Table 1: Comparison of Sample Preparation Methods for Propofol Quantification

Parameter Protein Precipitation Solid-Phase Extraction (SPE) Supported Liquid Extraction (SLE)
Recovery (Propofol) 85-95%>96%[7]~95%[5]
Recovery (this compound) 85-95%Not specified~104%[5]
Matrix Effect (IS-Normalized) CV ≤ 15%CV < 10%CV < 5%
Precision (%RSD) < 10%< 5.3%[7]< 2%[5]
Accuracy (%Bias) Within ±15%99-105%[7]Within ±5%

Table 2: Example LC-MS/MS Parameters for Propofol Analysis

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative or APCI Negative
MRM Transition (Propofol) m/z 177.1 → 162.1
MRM Transition (this compound) m/z 194.2 → 176.2

Visualizations

Experimental Workflow for Propofol Quantification

G cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) spe Solid-Phase Extraction (C18 or MCX) lle Liquid-Liquid Extraction (e.g., Heptane) vortex Vortex & Centrifuge ppt->vortex spe->vortex lle->vortex extract Collect Supernatant/Eluate vortex->extract evap Evaporate & Reconstitute (if necessary) extract->evap final_extract Final Extract evap->final_extract lcms Inject into LC-MS/MS final_extract->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: General experimental workflow for propofol quantification in plasma.

Troubleshooting Logic for Matrix Effects

G start Inconsistent Results or Suspected Matrix Effects assess_me Assess Matrix Effect (Post-extraction spike in 6+ lots) start->assess_me is_me_significant Is IS-Normalized Matrix Effect > 15%? assess_me->is_me_significant optimize_chrom Optimize Chromatography (Separate from ion suppression zones) is_me_significant->optimize_chrom Yes pass Method Acceptable is_me_significant->pass No improve_cleanup Improve Sample Cleanup optimize_chrom->improve_cleanup switch_spe Switch to SPE or SLE improve_cleanup->switch_spe optimize_spe Optimize SPE Method (Wash/Elution Solvents) improve_cleanup->optimize_spe reassess_me Re-assess Matrix Effect switch_spe->reassess_me optimize_spe->reassess_me reassess_me->pass No fail Further Optimization Needed reassess_me->fail Yes

Caption: Decision tree for troubleshooting significant matrix effects.

References

Technical Support Center: Propofol-d17 Isotopic Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic interference and other related issues when using Propofol-d17 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a stable isotope-labeled version of Propofol, where 17 hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (unlabeled Propofol), it is expected to behave similarly during sample preparation, chromatography, and ionization, thus helping to correct for variability in the analytical process.[1][2]

Q2: What is isotopic interference and why is it a concern with this compound?

Isotopic interference, or "crosstalk," occurs when the signal from the analyte (Propofol) contributes to the signal of the internal standard (this compound), or vice versa. This can happen due to the natural abundance of heavier isotopes (like Carbon-13) in the unlabeled Propofol, which can result in a mass peak that overlaps with the mass of the deuterated internal standard.[3][4] This interference can lead to inaccurate quantification, particularly at high concentrations of the analyte, and may result in non-linear calibration curves.[3]

Q3: Can this compound and unlabeled Propofol have different retention times in our LC method?

Yes, a phenomenon known as the "deuterium isotope effect" can cause deuterated internal standards to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While usually minor, this can become problematic if the chromatographic peak separation is not sufficient, leading to differential matrix effects and compromising the accuracy of the results.

Q4: What are matrix effects and how do they relate to this compound analysis?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] A stable isotope-labeled internal standard like this compound is intended to co-elute with the analyte and experience the same matrix effects, thereby providing accurate correction. However, if there is a chromatographic shift between Propofol and this compound, they may experience different matrix effects, leading to inaccurate quantification.[5]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for Propofol is not linear, particularly at higher concentrations.

Possible Cause: Isotopic contribution from high concentrations of unlabeled Propofol to the this compound signal.[3][4]

Troubleshooting Steps:

  • Assess Isotopic Crosstalk:

    • Prepare a high-concentration solution of unlabeled Propofol (without any internal standard).

    • Analyze this sample using your LC-MS/MS method and monitor the mass transition for this compound.

    • Any signal detected in the this compound channel indicates crosstalk from the unlabeled analyte.

  • Optimize Internal Standard Concentration:

    • Ensure the concentration of this compound is appropriate for the expected range of Propofol concentrations in the samples. An excessively low concentration of the internal standard can make it more susceptible to interference from the analyte's isotopic peaks.[4]

  • Use a Non-Linear Calibration Model:

    • If crosstalk is unavoidable, a non-linear regression model that accounts for the isotopic interference may provide more accurate quantification.[3][7]

Issue 2: Poor Reproducibility or Inaccurate Results

Symptom: High variability in quality control (QC) samples or results that are inconsistent with expected values.

Possible Causes:

  • Chromatographic separation of Propofol and this compound leading to differential matrix effects.

  • Instability of the deuterated standard (loss of deuterium).

  • Variable matrix effects across different sample lots.

Troubleshooting Steps:

  • Evaluate Chromatographic Co-elution:

    • Overlay the chromatograms of Propofol and this compound from a representative sample.

    • Calculate the retention time difference. A significant and variable difference may indicate a problem.

    • If separation is observed, consider modifying the LC gradient or column chemistry to achieve better co-elution.

  • Assess Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the matrix effect.[8]

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a clean solvent.

      • Set B: Blank matrix extract spiked with analyte and IS.

      • Set C: Blank matrix spiked with analyte and IS before extraction.

    • Compare the peak areas to determine the extent of ion suppression or enhancement and the recovery.

  • Check the Purity and Stability of this compound:

    • Analyze a fresh solution of this compound to check for the presence of unlabeled Propofol as an impurity.

    • While less common for stable labels like deuterium on a phenyl ring, consider the possibility of deuterium exchange if the molecule has exchangeable protons and is subjected to harsh conditions.

Data Presentation

Table 1: Hypothetical Isotopic Crosstalk Assessment

Analyte Concentration (ng/mL)Propofol Signal (Analyte Channel)This compound Signal (IS Channel) - No IS Added% Crosstalk
101.2 x 10^6Not Detected0%
1001.1 x 10^75.5 x 10^30.05%
10001.3 x 10^86.8 x 10^40.052%
50006.2 x 10^83.5 x 10^50.056%

Table 2: Example MRM Transitions for Propofol and this compound Glucuronide

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propofol Glucuronide353.1177.1 (Quantifier), 113.0 (Qualifier)
Propofol Glucuronide-d17370.1194.1
Data derived from literature for propofol glucuronide and its deuterated internal standard.[9]

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

  • Objective: To determine the percentage of signal from unlabeled Propofol that is detected in the mass channel of this compound.

  • Materials:

    • Stock solution of unlabeled Propofol (e.g., 1 mg/mL).

    • Mobile phase and reconstitution solvent.

    • Calibrated LC-MS/MS system.

  • Procedure:

    • Prepare a series of high-concentration standards of unlabeled Propofol (e.g., 1000, 2000, 5000 ng/mL) without adding this compound.

    • Inject these samples into the LC-MS/MS system.

    • Acquire data for both the Propofol and this compound MRM transitions.

    • Measure the peak area of the signal in the this compound channel for each concentration of unlabeled Propofol.

    • Prepare a standard of this compound at a known concentration and measure its peak area.

    • Calculate the crosstalk as the percentage of the signal from the unlabeled analyte that appears in the internal standard channel relative to the signal of a known amount of the internal standard.

Protocol 2: Evaluation of Matrix Effects

  • Objective: To quantify the effect of the sample matrix on the ionization of Propofol and this compound.

  • Materials:

    • Blank biological matrix (e.g., drug-free plasma).

    • Stock solutions of Propofol and this compound.

    • Extraction solvents and equipment.

  • Procedure:

    • Prepare three sets of samples at low and high QC concentrations:

      • Set 1 (Neat Solution): Spike Propofol and this compound into the final reconstitution solvent.

      • Set 2 (Post-extraction Spike): Extract blank matrix and spike Propofol and this compound into the final extract.

      • Set 3 (Pre-extraction Spike): Spike Propofol and this compound into the blank matrix before extraction.

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and Recovery:

      • MF = (Peak area in Set 2) / (Peak area in Set 1)

      • Recovery = (Peak area in Set 3) / (Peak area in Set 2)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The MF for Propofol and this compound should be comparable.

Mandatory Visualizations

Troubleshooting_Workflow start Inaccurate Results or Non-Linear Calibration check_crosstalk Assess Isotopic Crosstalk (High Conc. Analyte) start->check_crosstalk check_separation Evaluate Chromatographic Separation of Analyte and IS start->check_separation check_matrix Quantify Matrix Effects (Post-Extraction Spike) start->check_matrix crosstalk_present Crosstalk Detected? check_crosstalk->crosstalk_present crosstalk_present->check_separation No optimize_is Optimize IS Concentration crosstalk_present->optimize_is Yes separation_present Significant Separation? check_separation->separation_present separation_present->check_matrix No optimize_lc Optimize LC Method (Gradient, Column) separation_present->optimize_lc Yes matrix_issue Differential Matrix Effects? check_matrix->matrix_issue nonlinear_fit Use Non-Linear Calibration Fit matrix_issue->nonlinear_fit If unresolved improve_cleanup Improve Sample Cleanup matrix_issue->improve_cleanup Yes optimize_is->nonlinear_fit optimize_lc->check_matrix

Caption: Troubleshooting workflow for isotopic interference with this compound.

Experimental_Workflow_Matrix_Effects cluster_prep Sample Preparation cluster_analysis Analysis & Calculation prep_neat Set 1: Spike Analyte + IS in Neat Solvent lcms LC-MS/MS Analysis prep_neat->lcms prep_post Set 2: Extract Blank Matrix, then Spike Analyte + IS prep_post->lcms prep_pre Set 3: Spike Analyte + IS in Blank Matrix, then Extract prep_pre->lcms calc_mf Calculate Matrix Factor (MF) MF = Area(Set 2) / Area(Set 1) lcms->calc_mf calc_rec Calculate Recovery Rec = Area(Set 3) / Area(Set 2) lcms->calc_rec

Caption: Experimental workflow for the evaluation of matrix effects.

References

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

What are the most common issues when using deuterated internal standards?

The most frequently encountered pitfalls include:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard are replaced by protons from the sample matrix or mobile phase, leading to a loss of the internal standard signal and a potential increase in the analyte signal. This is particularly problematic for deuterium labels on heteroatoms (like -OH and -NH) or on carbons adjacent to carbonyl groups.[1]

  • Chromatographic Isotope Effect: The deuterated internal standard and the unlabeled analyte may exhibit different retention times, leading to incomplete co-elution.[2][3] This can result in differential matrix effects, where one compound is affected by ion suppression or enhancement more than the other, compromising the accuracy of quantification.[4]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the internal standard may not experience identical matrix effects, leading to inaccuracies. This can be influenced by the complexity of the matrix and the ionization technique used.[4][5]

  • Isotopic Impurities: The deuterated internal standard may contain a small percentage of the unlabeled analyte from its synthesis. This can lead to an overestimation of the analyte concentration, especially at low levels.

How can I tell if my deuterated internal standard is undergoing isotopic exchange?

A progressive decrease in the internal standard's signal intensity over time, especially when incubated in the biological matrix or under certain pH conditions, is a strong indicator of isotopic exchange. You may also observe a corresponding, albeit smaller, increase in the analyte's signal.

Why is my deuterated internal standard eluting at a different time than my analyte?

This phenomenon, known as the chromatographic isotope effect, is due to the slight differences in physicochemical properties between the deuterated and non-deuterated molecules. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect the molecule's interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common pitfalls.

Issue 1: Suspected Isotopic Exchange (Back-Exchange)

Question: My internal standard signal is decreasing over time, and I suspect isotopic exchange. How can I confirm this and what can I do to prevent it?

Answer:

Isotopic exchange can significantly impact the accuracy of your results. Here is a step-by-step guide to diagnose and address this issue.

Experimental Protocol: Deuterium Exchange Stability Assessment

Objective: To evaluate the stability of the deuterated internal standard in the analytical matrix and mobile phase over time.

Methodology:

  • Prepare Stability Samples:

    • Spike the deuterated internal standard into the blank biological matrix (e.g., plasma, urine) at a concentration similar to that used in your analytical method.

    • Prepare a parallel set of samples by spiking the internal standard into your initial mobile phase or a simple solvent (e.g., methanol/water).

  • Incubation:

    • Incubate both sets of samples at the temperatures they would typically experience during your sample preparation and analysis workflow (e.g., room temperature, 4°C, autosampler temperature).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • Analyze the samples using your LC-MS/MS method, monitoring the peak area of the deuterated internal standard.

  • Data Evaluation:

    • Plot the peak area of the internal standard against time for both the matrix and solvent samples. A significant decrease in the peak area over time in the matrix sample compared to the solvent sample indicates matrix-induced isotopic exchange.

Troubleshooting and Solutions:

  • Label Position: If exchange is confirmed, the primary solution is to use an internal standard with deuterium labels on more stable positions (e.g., on an aromatic ring not prone to exchange, or on a methyl group). Avoid labels on heteroatoms or labile carbon positions.[1]

  • pH Control: The rate of exchange can be pH-dependent.[6] If possible, adjust the pH of your sample and/or mobile phase to a range where the exchange is minimized. This can be investigated by performing the stability experiment at different pH values.

  • Alternative Isotopes: If deuterium exchange remains a problem, consider using a stable isotope-labeled internal standard with 13C or 15N, which are not susceptible to exchange.

Data Presentation Example:

Time (hours)IS Peak Area (in Mobile Phase)IS Peak Area (in Plasma)% Signal Loss in Plasma
01,050,0001,045,0000.5%
21,048,000980,0006.2%
41,052,000910,00013.0%
81,045,000795,00023.9%
241,055,000620,00041.2%

Troubleshooting Isotopic Exchange

start Suspected Isotopic Exchange (Decreasing IS Signal) exp_protocol Perform Deuterium Exchange Stability Study start->exp_protocol eval_results Evaluate Peak Area of IS Over Time exp_protocol->eval_results no_exchange No Significant Signal Loss: Exchange is Not the Issue eval_results->no_exchange Stable Signal exchange_confirmed Significant Signal Loss: Exchange Confirmed eval_results->exchange_confirmed Signal Decreases solution1 Change Label Position (More Stable Site) exchange_confirmed->solution1 solution2 Optimize pH of Sample/Mobile Phase exchange_confirmed->solution2 solution3 Use 13C or 15N Labeled Standard exchange_confirmed->solution3

Caption: Workflow for troubleshooting suspected isotopic exchange.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Question: My deuterated internal standard is not co-eluting with my analyte. How can I fix this?

Answer:

Achieving co-elution is critical to compensate for matrix effects. Here’s a guide to systematically optimize your chromatography.

Experimental Protocol: Systematic Chromatographic Optimization

Objective: To adjust chromatographic parameters to achieve co-elution of the analyte and its deuterated internal standard.

Methodology:

  • Initial Assessment:

    • Inject a mixture of the analyte and the deuterated internal standard and determine their retention times under your current method.

  • Gradient Modification:

    • If using a gradient, start by modifying the gradient slope. A shallower gradient can improve the separation of closely eluting compounds and may bring your analyte and internal standard closer together.[7][8]

    • Systematically vary the gradient steepness and observe the effect on the retention time difference.

  • Mobile Phase Composition:

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. Different organic solvents can alter the selectivity of the separation.

    • Additives: Investigate the effect of mobile phase additives. For ionizable compounds, adjusting the pH with additives like formic acid, acetic acid, or ammonium hydroxide can significantly alter retention.[9]

  • Temperature:

    • Vary the column temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby affecting selectivity.

  • Column Chemistry:

    • If the above steps do not resolve the issue, consider trying a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).[10]

Troubleshooting and Solutions:

  • Start with small, systematic changes to one parameter at a time to understand its effect.

  • For complex separations, a "scouting gradient" can be useful to quickly identify the approximate elution conditions.[11]

  • If co-elution cannot be achieved, it is crucial to ensure that the region between the two peaks is free from significant matrix effects.

Data Presentation Example:

Gradient Time (min)Analyte RT (min)IS RT (min)ΔRT (min)
105.215.150.06
156.836.790.04
208.128.100.02

Optimizing for Co-elution

start Analyte and IS Not Co-eluting step1 Modify Gradient Slope (Shallower Gradient) start->step1 step2 Adjust Mobile Phase Composition (Organic % and pH) step1->step2 success Co-elution Achieved step1->success Resolved step3 Vary Column Temperature step2->step3 step2->success Resolved step4 Change Column Stationary Phase step3->step4 step3->success Resolved step4->success Resolved start Assess Matrix Effect Compensation prepare_sets Prepare Sample Sets: 1. Neat Solution 2. Post-Extraction Spike 3. Pre-Extraction Spike start->prepare_sets analyze Analyze all Sets by LC-MS/MS prepare_sets->analyze calculate Calculate: - Matrix Effect (ME) - Recovery (RE) - Process Efficiency (PE) analyze->calculate evaluate Compare ME of Analyte and IS calculate->evaluate adequate Similar ME: Adequate Compensation evaluate->adequate inadequate Different ME: Inadequate Compensation evaluate->inadequate optimize Optimize Sample Prep and Chromatography inadequate->optimize start Assess Isotopic Purity of Deuterated IS prepare_solution Prepare High Concentration Solution of IS start->prepare_solution analyze Analyze by LC-MS/MS Monitoring Analyte MRM prepare_solution->analyze evaluate Compare Analyte Signal to LLOQ Response analyze->evaluate acceptable Contribution < 5% of LLOQ: Acceptable evaluate->acceptable unacceptable Contribution > 5% of LLOQ: Unacceptable evaluate->unacceptable solution Source Purer IS or Apply Correction Factor unacceptable->solution

References

Technical Support Center: Analysis of Propofol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Propofol, with a focus on addressing ion suppression using its deuterated internal standard, Propofol-d17.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Propofol?

A1: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, leading to a decreased response for the analyte of interest, in this case, Propofol. It is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization.[1] This competition reduces the efficiency of Propofol ionization, resulting in a lower signal intensity, which can lead to inaccurate and imprecise quantification.

Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for ion suppression. Since this compound is chemically identical to Propofol, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression in the mass spectrometer's ion source. By adding a known amount of this compound to every sample, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus providing an accurate measurement of the Propofol concentration.

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: Common sources of ion suppression in biological matrices such as plasma, serum, and urine include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously known to cause significant ion suppression, particularly in the earlier parts of a reversed-phase chromatogram.

  • Salts and Buffers: High concentrations of salts from buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.

  • Proteins: Although most proteins are removed during sample preparation, residual amounts can still cause ion suppression.

  • Other Endogenous Molecules: Various small molecules naturally present in biological fluids can co-elute with Propofol and suppress its ionization.

Q4: Which ionization technique is more susceptible to ion suppression, ESI or APCI?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI relies on a delicate process of droplet formation and solvent evaporation to generate gas-phase ions, which can be easily disrupted by matrix components. APCI, which utilizes a corona discharge to ionize analytes in the gas phase, is often less affected by the sample matrix. For Propofol analysis, methods have been successfully developed using both ESI and APCI in negative ion mode.

Troubleshooting Guides

Problem 1: Low or inconsistent signal for Propofol, even with the use of this compound.

Possible Cause & Solution:

  • Significant Matrix Effects: While this compound compensates for ion suppression, severe suppression can lead to signals that are too low for reliable detection.

    • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation between Propofol and the region of ion suppression. A longer run time or a different column chemistry might be necessary.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

Problem 2: Poor recovery of Propofol and/or this compound.

Possible Cause & Solution:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting Propofol from the sample matrix.

    • Optimize Extraction Parameters: If using LLE, experiment with different organic solvents. For SPE, evaluate different sorbent types and elution solvents.

    • Check pH: The pH of the sample and extraction solvents can significantly impact the recovery of acidic compounds like Propofol. Ensure the pH is optimized for your extraction method.

Problem 3: Variable results between different batches of samples.

Possible Cause & Solution:

  • Inconsistent Sample Preparation: Manual sample preparation can introduce variability.

    • Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to improve consistency.

    • Ensure Homogeneity: Thoroughly vortex or mix samples after adding the internal standard and before extraction.

  • Matrix Effects Varying Between Samples: Different patient or subject samples can have different compositions, leading to varying degrees of ion suppression.

    • Use of a SIL-IS is Critical: This is the primary reason for using this compound, as it will co-elute and experience the same sample-to-sample variation in ion suppression as the analyte.

Quantitative Data Summary

The following tables summarize key quantitative data from published LC-MS/MS methods for Propofol analysis, highlighting parameters relevant to addressing ion suppression.

Table 1: Matrix Effect and Recovery Data for Propofol and its Metabolites

Analyte/Internal StandardMatrixSample PreparationAverage Matrix Effect (%)Average Recovery (%)
PropofolUrineDilute-and-Inject1.9Not Reported
This compoundUrineDilute-and-Inject-4.4Not Reported
Propofol GlucuronideHairMethanol Extraction & SPE87.5 - 90.391.7 - 98.7
PropofolSerumSolid-Phase Extraction5.4 (% accuracy difference)> 85
Propofol GlucuronideSerumSolid-Phase Extraction7.0 (% accuracy difference)> 85

Data compiled from multiple sources.[2][3][4]

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method for Propofol Metabolites in Urine

AnalyteConcentration LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (% Bias)
Propofol GlucuronideLow QC5.67.8-13.4
Mid QC7.29.91.2
High QC1.92.513.6

%CV = Percent Coefficient of Variation. QC = Quality Control. Data from a single study.[2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Propofol in Human Plasma

This protocol is a representative example and may require optimization for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte levels).
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 3 µm) is commonly used.[5]
  • Mobile Phase A: 1 mM Ammonium Fluoride in Water.[2]
  • Mobile Phase B: 1 mM Ammonium Fluoride in Methanol.[2]
  • Flow Rate: 0.5 mL/min.[5]
  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute Propofol, followed by a wash and re-equilibration step.
  • Injection Volume: 10 µL.[2]
  • Ionization Mode: Negative Ion Electrospray (ESI) or APCI.[5][6]
  • MS/MS Transitions:
  • Propofol: m/z 177.2 → 161.0[5]
  • This compound: m/z 194.2 → 174.2[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Negative ESI) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: A typical experimental workflow for the LC-MS/MS analysis of Propofol in plasma.

ion_suppression_pathway cluster_source Mass Spectrometer Ion Source cluster_detector Detector ESI_droplet ESI Droplet Analyte Propofol ESI_droplet->Analyte Ionization IS This compound ESI_droplet->IS Ionization Reduced_Signal Reduced Signal (Ion Suppression) Analyte->Reduced_Signal Suppressed Ionization IS->Reduced_Signal Suppressed Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_droplet Competition for Charge/ Surface Area

Caption: Signaling pathway illustrating the mechanism of ion suppression in the ESI source.

troubleshooting_logic start Low/Inconsistent Signal? check_is Is Internal Standard (IS) Signal Also Low? start->check_is improve_prep Improve Sample Prep (LLE/SPE) check_is->improve_prep Yes check_recovery Check Analyte & IS Recovery check_is->check_recovery No optimize_lc Optimize Chromatography improve_prep->optimize_lc ok Problem Solved optimize_lc->ok check_instrument Check Instrument Performance check_recovery->check_instrument check_instrument->ok

Caption: A logical troubleshooting workflow for addressing low signal issues in Propofol analysis.

References

Technical Support Center: Propofol-d17 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Propofol-d17 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred for mass spectrometry-based quantification?

A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Because they are chemically identical to the analyte (propofol), they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[2] This similarity allows the SIL-IS to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[1]

Q2: What is the most common purity issue with this compound, and why does it matter?

A2: The most critical purity issue is the presence of unlabeled propofol as an impurity within the this compound standard.[3] During the synthesis of deuterated compounds, it is nearly impossible to achieve 100% isotopic purity, meaning trace amounts of the original, non-deuterated molecule will remain. This unlabeled propofol contributes to the analyte signal, a phenomenon known as cross-signal contribution or isotopic crosstalk.[4] This can lead to an overestimation of the propofol concentration, particularly at the lower end of the calibration curve, compromising the accuracy of the assay.[4]

Q3: What is an acceptable level of unlabeled propofol in a this compound internal standard?

A3: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the contribution of the internal standard to the analyte signal must be evaluated.[5] A widely accepted criterion is that the response of the analyte (propofol) in a blank sample spiked only with the internal standard (this compound) should be no more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) .[4][5] Additionally, the contribution from the highest concentration of propofol to the this compound signal should not exceed 5% of the internal standard response.[5]

Q4: How does the concentration of the internal standard affect the impact of impurities?

A4: The concentration of the this compound working solution can influence the impact of any unlabeled propofol impurity. Using a higher concentration of the internal standard can sometimes dilute the relative contribution of the analyte to the internal standard's signal.[4] However, the primary concern is the fixed contribution of the unlabeled propofol impurity to every sample, which has a more significant impact on low-concentration samples like the LLOQ. It is crucial to select an IS concentration that is high enough to provide a stable signal but not so high that the inherent unlabeled impurity compromises the LLOQ.[4]

Troubleshooting Guide

Q5: I see a significant propofol peak in my "zero sample" (a blank matrix sample spiked only with this compound). What does this mean and what should I do?

A5: This indicates that your this compound internal standard contains a detectable amount of unlabeled propofol.

  • Step 1: Quantify the Interference: Prepare a zero sample and an LLOQ sample. Calculate the peak area of propofol in the zero sample as a percentage of the propofol peak area in the LLOQ sample.

  • Step 2: Compare to Acceptance Criteria: If the interference is greater than 20% of the LLOQ response, your internal standard may not be suitable for the current assay sensitivity.[5]

  • Step 3: Potential Solutions:

    • Contact the supplier of the this compound to obtain a certificate of analysis with detailed isotopic purity information or request a higher purity lot.

    • Increase the LLOQ of your assay to a level where the interference from the internal standard is less than 20%.

    • If a higher purity standard is unavailable, you may need to source the internal standard from a different vendor.

Q6: My calibration curve is accurate at high concentrations but shows a significant positive bias at the LLOQ. Could this compound purity be the cause?

A6: Yes, this is a classic symptom of an internal standard containing an unlabeled analyte impurity. The constant amount of unlabeled propofol added with the IS has a negligible effect on high-concentration samples but can cause a significant positive bias in low-concentration samples, potentially making the calibration curve non-linear at the bottom end.[1] The signal contribution from the IS effectively creates a false "floor" or intercept, artificially inflating the calculated concentrations of low-level samples.[4]

Q7: My quality control (QC) samples, especially the low QC, are consistently failing with a positive bias. How do I confirm if my this compound is the problem?

A7: To investigate this, you can perform a simple experiment:

  • Prepare Two Sets of QCs: Prepare your low and high QC samples as usual.

  • Spike with Different IS Lots: In one set, use your current lot of this compound. In the second set, use a new, certified high-purity lot of this compound if available.

  • Analyze and Compare: If the QC samples prepared with the new, higher-purity IS lot meet acceptance criteria while the others fail, it strongly suggests your original this compound lot is the source of the inaccuracy. If a new lot is not available, analyze a sample containing only the IS and assess its contribution to the LLOQ as described in Q5.

Impact of this compound Purity on Quantification

The presence of unlabeled propofol in the this compound internal standard directly impacts quantification accuracy. The table below illustrates how different levels of interference affect the calculated concentration at the LLOQ.

Nominal LLOQ Conc. (ng/mL)IS Contribution to LLOQ SignalObserved LLOQ Signal (Area Counts)Calculated Conc. (ng/mL)Accuracy (% Bias)Meets <20% Criteria?
5.010%11005.5+10.0%Yes
5.020%12006.0+20.0%Yes (at limit)
5.030%13006.5+30.0%No
5.050%15007.5+50.0%No

Assumes a linear response where 1000 area counts correspond to 5.0 ng/mL.

Experimental Protocols

Protocol: Evaluating Isotopic Purity of this compound

This protocol outlines the procedure to determine the contribution of unlabeled propofol in a this compound standard solution.

1. Objective: To quantify the signal response of unlabeled propofol present as an impurity in the this compound internal standard solution and determine if it meets the regulatory acceptance criterion of being ≤20% of the LLOQ response.

2. Materials:

  • Propofol certified reference standard

  • This compound internal standard (lot to be tested)

  • Control biological matrix (e.g., drug-free human plasma)

  • LC-MS/MS system

  • All necessary solvents and reagents for the bioanalytical method

3. Procedure:

  • Sample Preparation:

    • Prepare LLOQ Sample: Spike a sample of the control matrix with the Propofol reference standard to achieve the final LLOQ concentration (e.g., 5 ng/mL). Add the this compound working solution at the concentration used in the assay. Process this sample according to your established extraction procedure.

    • Prepare Zero Sample: Spike an identical sample of the control matrix with only the this compound working solution (at the same concentration as above). Do not add any Propofol reference standard. Process this sample using the exact same extraction procedure.

  • LC-MS/MS Analysis:

    • Analyze the prepared LLOQ and Zero samples using your validated LC-MS/MS method.

    • Acquire data for the Multiple Reaction Monitoring (MRM) transitions for both propofol and this compound.

  • Data Analysis:

    • Integrate the peak area for the propofol MRM transition in both the LLOQ sample (AreaLLOQ) and the Zero sample (AreaZero).

    • Calculate the percentage contribution using the following formula:

      % Contribution = (Area_Zero / Area_LLOQ) * 100

4. Acceptance Criteria:

  • The calculated % Contribution should be less than or equal to 20%. If the value exceeds 20%, the this compound lot may not be suitable for the assay at the current LLOQ.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation cluster_decision 4. Decision prep_LLOQ Prepare LLOQ Sample (Matrix + Propofol + this compound) extraction Apply Sample Extraction Protocol prep_LLOQ->extraction prep_Zero Prepare Zero Sample (Matrix + this compound only) prep_Zero->extraction lcms LC-MS/MS Analysis (Monitor Propofol MRM) extraction->lcms integrate Integrate Propofol Peak Areas (Area_LLOQ & Area_Zero) lcms->integrate calculate Calculate % Contribution: (Area_Zero / Area_LLOQ) * 100 integrate->calculate decision Contribution ≤ 20%? calculate->decision pass PASS: IS Lot is Acceptable decision->pass Yes fail FAIL: IS Lot is Unacceptable decision->fail No

Caption: Workflow for assessing this compound internal standard purity.

troubleshooting_guide start Symptom: Inaccurate Low QCs or Non-Linear Curve at LLOQ q1 Is there a significant propofol peak in the Zero Sample (Blank + IS)? start->q1 check_purity Purity of this compound is the likely cause. Proceed with Purity Assessment. q1->check_purity Yes other_issues IS purity is likely not the issue. Investigate other causes: q1->other_issues No a1_yes Yes a1_no No issue_list • Matrix effects • Sample preparation errors • Instrument sensitivity • Standard stability other_issues->issue_list

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Stability of Propofol-d17 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Propofol-d17 in various biological matrices during storage. Below you will find frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in plasma?

A: For long-term storage, it is recommended to keep plasma samples containing this compound at -20°C or colder. Studies have shown that propofol concentrations in human plasma are relatively stable for up to eight years when stored at -20°C, with this compound used as a stable internal standard throughout the analysis[1][2]. For storage up to 56 days, -80°C has been shown to be an appropriate temperature for both blood and plasma samples.[3]

Q2: Should I use whole blood or plasma for analyzing this compound?

A: While both matrices can be used, plasma is often the preferred matrix for propofol analysis.[4] This is because plasma provides more consistent results compared to whole blood.[4] Studies on canine samples also indicated that plasma propofol concentrations were consistently higher and measurements were more consistent than in whole blood across various storage temperatures. Freezing whole blood can lead to significant loss of propofol, so if whole blood must be used, storage at 4°C for short periods is recommended.[4]

Q3: How many freeze-thaw cycles can my samples containing this compound undergo?

A: While specific data on this compound is limited, it is a best practice to minimize the number of freeze-thaw cycles for any biological sample. For general biomarkers in plasma and serum, some studies show stability for up to five cycles, while others recommend limiting cycles to two to avoid changes in analyte concentrations.[5][6] For urine samples, some biomarkers have shown stability for up to five or six cycles, but this is highly dependent on the specific analyte.[7] To ensure the highest sample integrity, it is advisable to aliquot samples into single-use volumes before freezing.

Q4: Is this compound stable in urine?

A: Propofol itself is generally not detectable in urine.[3][8] Instead, its main metabolite, propofol glucuronide, is the target analyte for urine-based testing.[8][9] Analytical methods for urine analysis use the deuterated internal standard, Propofol glucuronide-d17, which is stable throughout the extraction and analysis process.[9] Therefore, when studying propofol metabolism in urine, the stability of the metabolite and its deuterated standard is the primary concern.

Q5: How should I handle the this compound stock solution?

A: this compound is typically supplied as a solution in methanol and should be stored at -20°C as recommended by suppliers.[10][11] These standard solutions are stable for at least two years when stored properly at 2–8 °C.[12] Working solutions should be prepared by diluting the stock solution in an appropriate solvent like methanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Sample degradation due to improper storage.Ensure samples are stored at -20°C or below immediately after collection and processing. Minimize exposure to room temperature. For long-term studies, -80°C is preferable.[3]
Adsorption to container surfaces.Use polypropylene or glass tubes for sample storage and preparation. Avoid prolonged storage in certain plastics like PVC.[13]
Inefficient extraction.Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure correct pH and solvent volumes are used.
High variability between replicate samples Inconsistent sample handling.Standardize all sample handling procedures, including thawing, vortexing, and extraction times. Thaw samples consistently on ice to minimize degradation.[14]
Multiple freeze-thaw cycles.Aliquot samples into single-use tubes after the first processing to avoid repeated freezing and thawing.[6]
Matrix effects in the analytical method (e.g., LC-MS/MS).Perform matrix effect validation studies. If significant effects are observed, consider a more rigorous sample cleanup method or adjust the chromatographic conditions.
Unexpected degradation products observed Oxidation of propofol.Propofol is susceptible to oxidative degradation when exposed to oxygen.[13] Ensure samples are stored in tightly sealed containers. If possible, overlay with an inert gas like nitrogen for very long-term storage, although this is not typically necessary for standard frozen samples.
Contamination of the biological matrix.Ensure sterile collection and handling procedures to prevent microbial growth, which can alter the sample matrix and pH.[13]

Quantitative Stability Data

The stability of this compound is inferred from its use as an internal standard in studies assessing the stability of non-deuterated propofol. An internal standard must be stable under all processing and storage conditions to be effective.

Table 1: Long-Term Stability of Propofol in Human Plasma at -20°C

Storage DurationAnalyteMatrixStorage TemperatureMedian Relative Deviation (%)Citation
8 YearsPropofol (with this compound as internal standard)Human Plasma-20°C-7.0%[1][2]

Table 2: Summary of Propofol Stability in Canine Blood and Plasma (up to 56 days)

Storage TemperatureBloodPlasmaGeneral RecommendationCitation
4°C Stable for short periods (up to 2 weeks suggested by some studies).[4]Stable for up to 60 days.[4]Recommended for short-term storage, especially for whole blood.[3]
-20°C Significant propofol loss observed; some samples had no detectable propofol after 56 days.[3][4]More stable than in blood, but lower concentrations measured compared to -80°C storage.[3]Use with caution for whole blood. Plasma is more stable.[3][4]
-80°C Highest and most consistent measurements over 56 days.Highest and most consistent measurements over 56 days.Considered the most appropriate temperature for storage up to 56 days.[3]

Table 3: General Recommendations for Freeze-Thaw Stability of Analytes in Biological Matrices

MatrixRecommended Max. Freeze-Thaw CyclesKey Considerations
Plasma/Serum 1-2 (up to 5 may be acceptable for some analytes)Aliquoting into single-use vials is highly recommended to avoid cycles.[6] Thawing temperature can influence stability.[5]
Urine Up to 5 (analyte dependent)Stability is highly dependent on the specific biomarker being measured.[7]

Experimental Protocols

Protocol 1: Analysis of Propofol in Human Plasma via UHPLC-MS/MS

This protocol is adapted from a long-term stability study where this compound was used as the internal standard.[1]

  • Sample Preparation:

    • Thaw frozen human plasma samples.

    • Centrifuge at 2370 x g for 10 minutes at 4°C.

  • Protein Precipitation:

    • To 50 µL of the plasma sample, add 200 µL of methanol containing this compound at a concentration of 1000 ng/mL.

    • Vortex the mixture.

    • Centrifuge for 10 minutes at 4°C at 2370 x g.

  • Derivatization (Optional, to increase sensitivity):

    • Combine 40 µL of the supernatant with 80 µL of freshly prepared FluMP solution (25 mg/mL in acetonitrile) and 20 µL of triethylamine.

  • UHPLC-MS/MS Analysis:

    • System: Waters Acquity UPLC coupled with a Xevo TQD mass spectrometer.

    • Column: Waters Acquity UPLC BEH C18 column.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of Phase A, ramping up to a high percentage of Phase B to elute the analyte, and then re-equilibrating to initial conditions.

    • MS/MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

      • Propofol derivative transition: 270.1 ⟶ 133 m/z

      • This compound derivative transition: 287.1 ⟶ 146.1 m/z

Protocol 2: General Handling of this compound Standards

  • Storage of Stock Solution:

    • Store the certified reference material (typically 100 µg/mL or 1 mg/mL in methanol) at -20°C in its original ampule or a tightly sealed vial.[10][11]

  • Preparation of Working Internal Standard Solution:

    • Allow the stock solution to equilibrate to room temperature before opening.

    • Dilute the stock solution with methanol to the desired final concentration (e.g., 1000 ng/mL).[1]

    • Store the working solution at 2-8°C for short-term use or at -20°C for longer periods. Working standards stored at 2-8°C are reported to be stable for up to 2 years.[12]

  • Spiking into Samples:

    • Add a precise volume of the working internal standard solution to all samples, calibrators, and quality controls at the beginning of the sample preparation process to account for variability in extraction and analysis.

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample Plasma Sample Thaw Thaw & Centrifuge Sample->Thaw Spike Spike with This compound IS Thaw->Spike Precipitate Add Methanol & Vortex Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject Separate Chromatographic Separation (UPLC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Result Final Concentration Report Quantify->Result

Caption: Workflow for the UHPLC-MS/MS analysis of this compound in plasma.

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Corrective Actions Start Inconsistent or Unexpected Results CheckStorage Were samples stored continuously at ≤ -20°C? Start->CheckStorage CheckFT Were samples subjected to multiple freeze-thaw cycles? CheckStorage->CheckFT Yes ReviewProtocol Review sample -handling protocol CheckStorage->ReviewProtocol No CheckIS Is the this compound internal standard valid? CheckFT->CheckIS No NewAliquot Use a fresh sample aliquot (0-1 freeze-thaw cycles) CheckFT->NewAliquot Yes Reanalyze Re-analyze QC samples CheckIS->Reanalyze Yes NewIS Prepare fresh internal standard solution CheckIS->NewIS No

Caption: Decision tree for troubleshooting unexpected analytical results.

Stability_Factors cluster_factors Key Stability Factors cluster_outcomes Impact on... Temp Storage Temperature Integrity Sample Integrity Temp->Integrity <-20°C is optimal Time Storage Duration Time->Integrity Longer time increases risk Matrix Biological Matrix (Plasma vs. Blood) Matrix->Integrity Plasma is more stable FT Freeze-Thaw Cycles FT->Integrity Minimize cycles Accuracy Result Accuracy Integrity->Accuracy

Caption: Factors influencing the stability of this compound in biological samples.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Propofol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of propofol in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and methodologies of various techniques. The data presented is compiled from multiple studies to offer a comprehensive overview for inter-laboratory comparison purposes.

Introduction to Propofol Quantification

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent.[1] Accurate quantification in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2] The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]

While direct inter-laboratory comparison studies involving round-robin testing for propofol are not frequently published, a comparison of validated methods from different laboratories provides valuable insight into expected performance. Formal inter-laboratory comparisons are often conducted through External Quality Assessment (EQA) or Proficiency Testing (PT) schemes.[4][5] These programs are essential for a laboratory to objectively monitor and improve its performance against peers.[6][7]

Quantitative Performance of Analytical Methods

The following tables summarize the performance characteristics of the most common methods for propofol quantification as reported in various studies.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Biological MatrixLower Limit of Quantification (LLOQ)Linearity RangeAccuracy (% Bias or Recovery)Precision (% CV)Citation(s)
Human Plasma25 ng/mL25 - 5,000 ng/mL-5.8% to 11.7%3.7% to 11.6%[8][9]
Whole Blood, Urine, Tissue0.1 µg/mL (100 ng/mL)0.1 - 2.0 µg/mLControls within target rangesNot Specified[10]
Blood5 ng/mLNot SpecifiedNot SpecifiedNot Specified[11]
Urine0.3 ng/mLNot SpecifiedNot SpecifiedNot Specified[11]
Urine (SIM mode)0.51 ng/mLNot SpecifiedNot SpecifiedNot Specified[12][13]
Blood2.5 ng/mL10 - 5,000 ng/mLNot SpecifiedNot Specified[9]
Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Biological MatrixLower Limit of Quantification (LLOQ)Linearity RangeAccuracy (% Bias or Recovery)Precision (% CV)Citation(s)
Blood0.1 ng/mLNot SpecifiedNot SpecifiedNot Specified[11]
Urine0.0004 ng/mLNot SpecifiedNot SpecifiedNot Specified[11]
Serum>85% RecoveryNot Specified5.4% (accuracy difference)Not Specified[14]
Urine (SIM mode)1.17 ng/mLNot SpecifiedNot SpecifiedNot Specified[12][13]
Whole Blood0.1 ng/mL0.1 - 10,000 ng/mLNot SpecifiedNot Specified[3]
Table 3: Performance of High-Performance Liquid Chromatography (HPLC) Methods
DetectorBiological MatrixLower Limit of Quantification (LLOQ)Linearity RangePrecision (Intra-/Inter-assay CV)Citation(s)
FluorometricSerum / Whole Blood3 - 400 ng/mLUp to 10 µg/mLNot Specified[3]
FluorometricWhole Blood / Plasma10 µg/L (10 ng/mL)Up to 8,000 µg/L< 3% / < 8%[15]
ElectrochemicalSerum / PlasmaNot Specified0.01 - 1 µg/mLNot Specified[3]

Experimental Protocols & Workflows

The accurate quantification of propofol is highly dependent on the chosen experimental protocol, from sample collection to final analysis. The general workflow involves sample preparation to isolate propofol from the complex biological matrix, followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Blood, Plasma, Urine) ISTD Add Internal Standard (e.g., Propofol-d17) Sample->ISTD Extraction Extraction/ Cleanup ISTD->Extraction Evap Evaporation & Reconstitution Extraction->Evap If needed Injection Chromatography (GC or LC) Evap->Injection Detection Mass Spectrometry (MS or MS/MS) Injection->Detection Data Data Acquisition & Processing Detection->Data Calib Calibration Curve Generation Data->Calib Quant Concentration Calculation Data->Quant Calib->Quant Report Final Report Quant->Report

Caption: General experimental workflow for propofol quantification.

Key Methodologies

1. Sample Preparation

The goal of sample preparation is to extract propofol from proteins and other interfering substances in the biological sample.

  • Solid Phase Extraction (SPE): This is a common and efficient technique. For instance, a mixed-mode cation exchange (MCX) cartridge can be used where the plasma sample is loaded, washed, and then the analyte is eluted with methanol.[8][9] This method is often preferred for its clean extracts and potential for automation.[3]

  • Liquid-Liquid Extraction (LLE): In this method, the sample is alkalinized and propofol is extracted into an organic solvent like heptane.[10] It is a classic and robust technique.

  • Protein Precipitation: This is a simpler but potentially less clean method. It involves adding a solvent like methanol or acetonitrile to the sample to precipitate proteins, followed by centrifugation.[3][15]

G cluster_spe Solid Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_pp Protein Precipitation Input Sample + Internal Standard SPE_Cond Condition Cartridge Input->SPE_Cond LLE_pH Adjust pH Input->LLE_pH PP_Solv Add Solvent (e.g., Methanol) Input->PP_Solv SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Propofol SPE_Wash->SPE_Elute Output Clean Extract for Analysis SPE_Elute->Output LLE_Solv Add Solvent LLE_pH->LLE_Solv LLE_Vortex Vortex & Centrifuge LLE_Solv->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Output PP_Vortex Vortex & Centrifuge PP_Solv->PP_Vortex PP_Collect Collect Supernatant PP_Vortex->PP_Collect PP_Collect->Output

Caption: Common sample preparation workflows for propofol analysis.

2. Derivatization

For certain methods, derivatization is necessary to improve the analyte's volatility, thermal stability, or ionization efficiency.

  • For GC-MS: Silylation is a common technique where propofol is reacted with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile trimethylsilyl (TMS) derivative.[11][12]

  • For LC-MS/MS: While often not required, derivatization can significantly enhance sensitivity. An innovative azo-coupling reaction has been shown to produce a derivative that is highly ionizable, leading to extremely low limits of detection.[11][16]

3. Chromatographic and Mass Spectrometric Conditions

  • GC-MS: A capillary column such as a HP-5MS is typically used.[8] The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of propofol and its internal standard.[11][12]

  • LC-MS/MS: Reversed-phase columns are standard. The system is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.[11][14] This method has the added advantage of being able to analyze thermally unstable metabolites, like propofol glucuronide, in the same run.[14]

  • HPLC: HPLC systems are often coupled with fluorometric detectors, as propofol is naturally fluorescent (typically with excitation at 276 nm and emission at 310 nm).[3] Electrochemical and UV detectors are also used.[3]

Method Comparison and Selection

  • Sensitivity: LC-MS/MS, particularly with derivatization, generally offers the highest sensitivity, with LLOQs reaching sub-ng/mL levels.[11] This makes it ideal for studies involving low concentrations or for analyzing metabolites. GC-MS in SIM mode also provides excellent sensitivity.[12]

  • Specificity: Tandem mass spectrometry (MS/MS) provides the highest degree of specificity and is considered the gold standard for unambiguous identification and quantification, minimizing matrix interference.[10]

  • Throughput and Complexity: HPLC methods can be simpler to implement if mass spectrometry is not available.[15] However, sample preparation for chromatography, especially LLE, can be time-consuming.[3] Automated systems using SPE can improve throughput significantly.[14]

  • Metabolite Analysis: A key advantage of LC-MS/MS is its ability to quantify both the parent propofol drug and its non-volatile, thermally labile metabolites (e.g., glucuronides) in a single analysis, which is not feasible with GC-MS.[12][14]

References

The Gold Standard in Propofol Quantification: A Comparative Analysis of Assays Utilizing Propofol-d17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of propofol in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide provides an objective comparison of propofol assays, with a focus on the use of the deuterated internal standard, Propofol-d17. The inclusion of experimental data and detailed methodologies aims to facilitate informed decisions in selecting the most appropriate analytical technique.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of mass spectrometry-based assays. By mimicking the analyte's chemical and physical properties, this compound effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing analytical error.

Comparative Performance of Propofol Assays

The following tables summarize the performance characteristics of various analytical methods for propofol quantification, highlighting the use of this compound as an internal standard in comparison to other methods.

Table 1: Performance of Propofol Assays Using this compound Internal Standard
Method Matrix Linearity Range LLOQ Accuracy (% Bias) Precision (% CV)
GC-MSSerum, Whole Blood, Urine, Tissue0.1 - 2.0 µg/mLNot SpecifiedNot SpecifiedNot Specified[1]
LC-MS/MSBiological SamplesNot SpecifiedLLOQ in urine and blood: 0.3 and 5 ng/mlNot SpecifiedNot Specified[2]
LC-MS/MS (for Propofol Glucuronide)HairNot Specified5 pg/mg0.08 - 2.3%0.2 - 1.2%[3][4][5]
Table 2: Performance of Propofol Assays Using Alternative Internal Standards or Methods
Method Internal Standard Matrix Linearity Range LLOQ Accuracy (% Bias)
GC-MSThymolBlood, Brain, Liver, Adipose Tissue10 - 5000 ng/mL or ng/gNot SpecifiedNot Specified
GC-MS(Not specified)Human Plasma25 - 5000 ng/mL25 ng/mL-5.8% to 11.7%
HPLC with Fluorescence Detection2,4-di-t-butylphenolWhole Blood, PlasmaUp to 8000 µg/L10 µg/LNot Specified
LC-MS(Not specified)Human Whole BloodNot Specified0.05 µg/mL87.5% to 105.4%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for propofol assays.

Protocol 1: GC-MS Analysis of Propofol in Biological Samples with this compound[1]

1. Sample Preparation:

  • Pipette 1 mL of the biological sample (serum, whole blood, etc.) into a screw-cap culture tube.

  • Add 100 µL of the working internal standard solution (this compound).

  • Add 2 mL of pH 11.0 buffer and 0.5 mL of heptane.

  • Cap the tube and vortex for approximately 15 seconds.

  • Rotate for 15 minutes and then centrifuge at 3,000 rpm for a minimum of 10 minutes.

  • Transfer approximately 200 µL of the heptane (upper) layer to an autosampler vial with an insert.

2. GC-MS Instrumentation and Conditions:

  • The specific GC-MS parameters, such as the column type, temperature program, and mass spectrometer settings, should be optimized for the instrument in use. The analysis is performed using electron ionization (EI) and selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for quantification.

Protocol 2: LC-MS/MS Analysis of Propofol in Biological Samples with this compound[2]

1. Sample Preparation:

  • Perform acidic hydrolysis of the biological samples (1 mL or 1 g) using 6N HCl at 100°C for 1 hour.

  • Extract the sample by adding a phosphate buffer (pH 8) and a dichloromethane/ethyl acetate (8:2, v:v) mixture.

  • For LC-MS/MS analysis, perform a derivatization step. An innovative azo-coupling reaction can be used to produce a highly ionizable derivative.

2. LC-MS/MS Instrumentation and Conditions:

  • The analysis is carried out in multiple reaction monitoring (MRM) mode. For the azo-propofol derivative, the transition monitored is m/z 283→241,77, and for the azo-propofol-d17 internal standard, the transition is m/z 299→251,77.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated.

Propofol_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Plasma) Add_IS Addition of This compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (Optional, e.g., for LC-MS/MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Quantification Quantification (Peak Area Ratio of Propofol to this compound) MS->Quantification Result Concentration Calculation Quantification->Result

Caption: General workflow for propofol analysis using an internal standard.

Logical_Relationship Propofol_d17 This compound (Internal Standard) Assay_Variability Sources of Analytical Variability (e.g., Extraction loss, Ion suppression) Propofol_d17->Assay_Variability Accurate_Quantification Accurate & Precise Quantification Propofol Propofol (Analyte) Propofol->Assay_Variability Sample_Matrix Biological Matrix (e.g., Plasma, Urine) Assay_Variability->Accurate_Quantification is compensated for by This compound

Caption: Role of this compound in ensuring accurate quantification.

References

Propofol Quantification: A Comparative Guide to Linearity and Range Determination Using Propofol-d17 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propofol is critical for pharmacokinetic studies, clinical monitoring, and forensic analysis. This guide provides a comparative overview of analytical methods for determining the linearity and range of propofol using the deuterated internal standard, Propofol-d17. We present a synthesis of experimental data from various studies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalytical method development. It effectively compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification. This guide delves into the performance characteristics of methods utilizing this compound, with a focus on two key validation parameters: linearity and range.

Comparative Performance Data

The following tables summarize the linearity and range determination data for propofol quantification using this compound as an internal standard from various published studies. These tables provide a clear comparison of the performance of different analytical techniques.

Linearity and Range of Propofol Quantification
Analytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
LC-MS/MS100 - 10,000Not Specified100[1][2][3]
GC-MS25 - 5,0000.998925[4][5]
GC-MS/MS100 - 2,000 (0.1 - 2.0 µg/mL)Not Specified100[6]
GC-MS20 - 10,000 (0.02 - 10 µg/mL)0.999720[7]
LC-MS/MS (for Propofol-glucuronide)5 - 1000 pg/mg0.99975 pg/mg[8][9]
Precision and Accuracy of Propofol Quantification
Analytical MethodConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
GC-MS25, 500, 50003.7 - 11.6Not Specified-5.8 to 11.7[4][5]
LC-MS/MSNot Specified< 8.4Not Specified< 11.1[10]
GC-MSNot Specified< 4.8< 4.8Not Specified[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized experimental protocols for propofol quantification using this compound as an internal standard with LC-MS/MS and GC-MS.

LC-MS/MS Method for Propofol in Plasma

1. Sample Preparation:

  • To a 200 µL aliquot of plasma, add 20 µL of an internal standard working solution of this compound.

  • Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. In some methods, the supernatant is evaporated and reconstituted in a suitable solvent.[11]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium fluoride) and an organic solvent (e.g., acetonitrile or methanol) is typical.[10]

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Injection Volume: A small volume of the prepared sample is injected into the LC system.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transitions monitored are specific for propofol and this compound. For instance, for a propofol-azo derivative, the transition could be m/z 283→241,77, and for the azo-propofol-d17, m/z 299→251,77.[12]

GC-MS Method for Propofol in Blood/Plasma

1. Sample Preparation:

  • To a specific volume of the biological sample (e.g., blood or plasma), add the this compound internal standard.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ether or a dichloromethane/ethylacetate mixture). Alternatively, solid-phase extraction (SPE) can be used for sample clean-up.[4]

  • Separate the organic layer containing the analyte and internal standard.

  • The organic extract may be evaporated to dryness and reconstituted in a suitable solvent for injection. To avoid the loss of the volatile propofol, some methods inject the eluate directly.[4][5]

  • For GC-MS analysis, derivatization (e.g., silylation) may be performed to improve the chromatographic properties of propofol.[12]

2. Gas Chromatographic Conditions:

  • Column: A capillary column suitable for separating volatile compounds is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to ensure proper separation of the analytes.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

  • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for propofol and this compound, enhancing selectivity and sensitivity. For silylated propofol, monitored ions could include m/z 235, 250, and 73, and for the silylated this compound, m/z 252, 267, and 27.[12]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the typical workflows for propofol quantification.

LC-MS/MS Workflow for Propofol Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) data Data Acquisition integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS Workflow for Propofol Quantification

GC-MS Workflow for Propofol Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing blood Blood/Plasma Sample add_is Add this compound IS blood->add_is extract Liquid-Liquid Extraction add_is->extract separate Separate Organic Layer extract->separate derivatize Derivatization (Optional) separate->derivatize gc GC Separation derivatize->gc ms MS Detection (SIM) data Data Acquisition integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS Workflow for Propofol Quantification

Conclusion

Both LC-MS/MS and GC-MS methods, when coupled with the use of this compound as an internal standard, provide robust and reliable quantification of propofol in biological matrices. The choice between the two techniques often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The data presented in this guide demonstrates that a wide linear range and excellent accuracy and precision can be achieved with both methodologies. Researchers should carefully validate their chosen method according to established guidelines to ensure the generation of high-quality, reproducible data for their specific application.

References

comparing extraction efficiencies for propofol with different methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for the anesthetic agent propofol from biological matrices. The selection of an appropriate extraction technique is critical for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document outlines the performance of five common extraction methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE), supported by experimental data and detailed protocols.

Data Summary

The efficiency of each extraction method is a key determinant of its suitability for a given application. The following table summarizes the reported recovery rates for propofol using different techniques.

Extraction MethodMatrixRecovery Efficiency (%)Reference
Liquid-Liquid Extraction (LLE)Whole Blood>95[1]
Solid-Phase Extraction (SPE)Human Plasma>96[2]
Supported Liquid Extraction (SLE)Whole Blood95
Headspace Solid-Phase Microextraction (HS-SPME)Breath98 - 108[3]
Headspace Solid-Phase Microextraction (HS-SPME)Plasma90.1 - 125.1[3]
Stir Bar Sorptive Extraction (SBSE)Not Specified for PropofolData Not Available

Experimental Workflows and Logical Relationships

A general workflow for the extraction of propofol from a biological sample involves several key stages, from sample collection to final analysis. The specific steps and reagents will vary depending on the chosen extraction methodology.

Propofol Extraction Workflow General Propofol Extraction Workflow cluster_pre_extraction Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis SampleCollection Biological Sample (e.g., Blood, Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Pretreatment Sample Pre-treatment (e.g., Dilution, pH adjustment) InternalStandard->Pretreatment LLE Liquid-Liquid Extraction (Solvent Addition & Vortexing) Pretreatment->LLE SPE Solid-Phase Extraction (Cartridge Conditioning, Loading, Washing, Elution) Pretreatment->SPE SLE Supported Liquid Extraction (Sample Loading, Solvent Elution) Pretreatment->SLE SPME Solid-Phase Microextraction (Fiber Exposure, Desorption) Pretreatment->SPME SBSE Stir Bar Sorptive Extraction (Stirring, Desorption) Pretreatment->SBSE PhaseSeparation Phase Separation (Centrifugation) LLE->PhaseSeparation Evaporation Solvent Evaporation (Under Nitrogen Stream) SPE->Evaporation SLE->Evaporation Analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) SPME->Analysis SBSE->Analysis PhaseSeparation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->Analysis

Caption: General workflow for propofol extraction from biological samples.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and sample types.

Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the determination of propofol in various biological samples.[4]

  • Sample Preparation:

    • Pipette 1 mL of the biological sample (e.g., whole blood, serum, urine) into a screw-cap culture tube.

    • Add 100 µL of the internal standard (e.g., Propofol-d17).

    • Add 2 mL of a pH 11.0 buffer and briefly vortex.

  • Extraction:

    • Add 0.5 mL of heptane to the tube.

    • Cap the tube and vortex for approximately 15 seconds.

    • Rotate the sample for 15 minutes.

    • Centrifuge at 3,000 rpm for a minimum of 10 minutes to separate the layers.

  • Sample Analysis:

    • Transfer approximately 200 µL of the upper heptane layer to an autosampler vial.

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of propofol in human plasma using mixed-mode cation exchange cartridges.[5]

  • Sample Preparation:

    • In a microtube, combine 200 µL of the blood sample, 1 mL of phosphate-buffered saline (PBS) solution, and 50 µL of the internal standard.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge for 10 minutes at 12,000 x g.

  • Extraction:

    • Precondition an Oasis MCX (3 mL, 60 mg) cartridge with 2 mL of methanol followed by 2 mL of distilled water.

    • Load the supernatant from the centrifuged sample onto the cartridge.

    • Wash the cartridge with 2 mL of distilled water followed by 2 mL of cyclohexane.

    • Dry the cartridge under reduced pressure for 5 minutes.

    • Elute the analytes with 2 mL of methanol.

  • Sample Analysis:

    • Filter 100 µL of the eluate through a 0.22 µm PVDF membrane.

    • Inject the filtered eluate directly into the GC-MS for analysis.

Supported Liquid Extraction (SLE)

The following protocol describes the extraction of propofol from whole blood using an ISOLUTE® SLE+ column.[6][7]

  • Sample Preparation:

    • Dilute 0.5 mL of whole blood with 0.5 mL of water.

  • Extraction:

    • Apply 0.3 mL of the diluted blood to an ISOLUTE® SLE+ B column.

    • Allow the sample to flow under gravity for 5 minutes.

    • Apply two 1 mL aliquots of methyl tert-butyl ether (MTBE), allowing each to flow for 5 minutes.

    • Apply a brief pulse of vacuum (10-20 seconds) to elute the remaining solvent.

  • Post-Extraction:

    • Add 10 µL of 0.5% tetrabutylammonium hydroxide in methanol to the collected eluate.

    • Evaporate the extract to dryness under a stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 100 µL of heptane.

  • Sample Analysis:

    • Analyze the reconstituted sample by GC-MS.

Solid-Phase Microextraction (SPME)

This is a general protocol for headspace SPME (HS-SPME) for the analysis of propofol in plasma.[3]

  • Sample Preparation:

    • Place the plasma sample into a headspace vial.

    • Seal the vial with a chlorinated butyl rubber stopper.

  • Extraction:

    • Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample. The extraction time and temperature should be optimized for the specific application.

  • Desorption and Analysis:

    • Retract the fiber and insert it into the injection port of a gas chromatograph for thermal desorption. A typical desorption temperature is 260 °C for 7 minutes.

    • Analyze the desorbed analytes by GC-MS.

Stir Bar Sorptive Extraction (SBSE)

While a specific protocol and recovery data for propofol using SBSE were not identified in the literature search, a general procedure for SBSE of organic compounds from biological fluids is described below.

  • Extraction:

    • Place a polydimethylsiloxane (PDMS) coated stir bar into a vial containing the biological sample.

    • Stir the sample for a predetermined time to allow for the partitioning of the analyte into the PDMS coating.

  • Desorption and Analysis:

    • Remove the stir bar from the sample, rinse with deionized water, and dry with a lint-free tissue.

    • Place the stir bar into a thermal desorption unit coupled to a GC-MS for analysis. Alternatively, liquid desorption can be performed by placing the stir bar in a small volume of an appropriate organic solvent, followed by analysis of the solvent.

Conclusion

The choice of extraction method for propofol depends on several factors, including the nature of the biological matrix, the required sensitivity, sample throughput, and available instrumentation.

  • LLE is a classic and effective method but can be labor-intensive and may form emulsions.

  • SPE offers high recovery and cleaner extracts but can be more time-consuming due to the multiple steps involved.

  • SLE provides a more streamlined workflow than LLE, with high recovery and reduced risk of emulsion formation.[6]

  • SPME is a solvent-free technique that is well-suited for automation and can provide high sensitivity, particularly in headspace mode.

  • SBSE is another sorptive extraction technique that offers a larger phase volume compared to SPME, potentially leading to higher recoveries for certain analytes, though specific data for propofol is needed.

For researchers and drug development professionals, the selection of an optimal extraction method will involve a trade-off between these factors to achieve reliable and accurate quantification of propofol in their specific application.

References

Deuterated vs. Non-Deuterated Propofol: A Comparative Analysis for Isotopic Labeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug analysis and metabolic studies, isotopic labeling is a powerful tool. For the intravenous anesthetic propofol, deuterium-labeled analogs serve as crucial internal standards for accurate quantification in biological matrices. This guide provides a comprehensive comparison of deuterated and non-deuterated propofol, focusing on the analytical implications of isotopic labeling and its effect on metabolic pathways.

Minimal Isotopic Effect on Metabolism and Activity

A key consideration in using deuterated compounds in biological studies is the potential for an "isotopic effect," where the heavier isotope alters the rate of metabolic reactions. However, studies investigating the replacement of aromatic hydrogens in propofol with deuterium have shown no significant isotopic effect on its primary metabolic pathway. In vitro studies using human hepatic microsomes revealed no difference in the para-hydroxylation of propofol, its mono-deuterated, and its tri-deuterated derivatives.[1][2] Furthermore, the hypnotic activity and toxicity of these deuterated variants in mice were found to be similar to that of unlabeled propofol.[1][2] This lack of a significant metabolic isotope effect validates the use of deuterated propofol as a reliable internal standard for pharmacokinetic and metabolic studies, as it is assumed to behave identically to the endogenous compound during extraction and analysis without altering the biological system.

Analytical Performance in Mass Spectrometry

Deuterated propofol, most commonly propofol-d17 or propofol-d18, is extensively used as an internal standard in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] The primary advantage of using a deuterated standard is its chemical similarity to the analyte of interest, ensuring comparable extraction efficiency and ionization response, while its different mass allows for clear differentiation by the mass spectrometer.

Below is a comparative summary of the analytical parameters for non-deuterated and deuterated propofol based on typical mass spectrometric analysis.

ParameterNon-Deuterated PropofolDeuterated Propofol (this compound)Rationale for Use as Internal Standard
Molecular Weight ~178.27 g/mol ~195.37 g/mol The mass difference allows for distinct detection by the mass spectrometer, preventing signal overlap.
Typical Adduct (LC-MS, ESI-) [M-H]⁻[M-H]⁻Both compounds exhibit similar ionization behavior, ensuring a proportional response.
Precursor Ion (m/z) (LC-MS/MS) 177194The distinct precursor ions are selected for fragmentation, ensuring specificity.
Product Ions (m/z) (LC-MS/MS) e.g., 162, 133e.g., 176, 137Fragmentation patterns are predictable and shift with the mass of the deuterium label, allowing for specific monitoring.
Selected Ions (m/z) (GC-MS) e.g., 178, 163e.g., 195, 177Specific ions are monitored for quantification, with the deuterated standard providing a clear reference signal.

Experimental Protocols for Propofol Analysis

The accurate analysis of propofol in biological samples requires robust and validated methodologies. Both GC-MS and LC-MS/MS are commonly employed, often utilizing a deuterated internal standard.

The following diagram illustrates a typical workflow for the extraction of propofol from a biological matrix (e.g., plasma, whole blood) prior to analysis.

Propofol Extraction Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Blood) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS_Analysis

A typical workflow for the extraction of propofol from biological samples.

Gas chromatography coupled with mass spectrometry is a well-established method for propofol quantification.

  • Extraction : Propofol and the internal standard (e.g., this compound or thymol) are extracted from the biological matrix (e.g., whole blood, plasma) using a suitable organic solvent such as a mixture of chloroform and ethyl acetate.[6]

  • Derivatization (Optional) : To improve chromatographic properties and sensitivity, propofol can be derivatized to its trimethylsilyl (TMS) derivative.[7]

  • Injection : The extracted and optionally derivatized sample is injected into the GC system.

  • Chromatographic Separation : A capillary column (e.g., DB-5ms) is used to separate propofol from other matrix components. The temperature program is optimized to achieve good peak shape and resolution.

  • Mass Spectrometric Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of both propofol and the deuterated internal standard.[4][7]

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for propofol analysis and can also be used to detect its metabolites.[8]

  • Extraction : A "dilute-and-shoot" method or solid-phase extraction (SPE) can be employed for sample cleanup.[5][9] The deuterated internal standard is added prior to extraction.

  • Chromatographic Separation : Reversed-phase chromatography using a C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.

  • Mass Spectrometric Detection : The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode.[9] The transitions from the precursor ion to specific product ions for both propofol and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM).

The logical relationship for quantification using an internal standard is depicted in the following diagram.

Quantification Logic Analyte_Signal Analyte Signal (Non-Deuterated Propofol) Response_Ratio Calculate Response Ratio (Analyte Signal / IS Signal) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Signal (Deuterated Propofol) IS_Signal->Response_Ratio Determine_Concentration Determine Unknown Concentration Response_Ratio->Determine_Concentration Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Determine_Concentration

The process of determining analyte concentration using an internal standard.

References

Navigating the Transfer of Propofol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful transfer of analytical methods is a critical step in ensuring consistent and reliable data across different laboratories and instruments. This guide provides a comparative overview of key considerations and methodologies for the transfer of propofol analysis, with a specific focus on the use of Propofol-d17 as an internal standard. By presenting experimental data and detailed protocols, this document aims to facilitate a seamless and efficient method transfer process.

Performance Comparison of Analytical Methods

The choice of analytical methodology is fundamental to the success of propofol analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques. The selection between these methods often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput. This compound, a deuterated form of the analyte, is widely employed as an internal standard in both methods to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Below is a summary of performance characteristics for propofol analysis using GC-MS and LC-MS/MS with this compound. These values, compiled from various studies, can serve as a benchmark when establishing acceptance criteria for a method transfer.

Table 1: Performance Comparison of GC-MS Methods for Propofol Analysis

ParameterMethod 1Method 2
Linearity Range 25 - 2,000 ng/mL[1]5 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]> 0.99[2]
Lower Limit of Quantification (LLOQ) 25 ng/mL[3]5 ng/mL[2][4]
Accuracy (% Bias) -5.8% to 11.7%[3]Within ±15%
Precision (%RSD) 3.7% to 11.6%[3]< 15%
Recovery 96.6% to 99.4%[3]> 85%[5]

Table 2: Performance Comparison of LC-MS/MS Methods for Propofol Analysis

ParameterMethod 1Method 2
Linearity Range 5 - 2,000 ng/mL[5]100 - 10,000 ng/mL[6][7]
Correlation Coefficient (r²) > 0.99[5]> 0.999[7][8]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (in blood)[4]5 pg/mg (in hair)[7][8]
Accuracy (% Bias) 5.4% (propofol)[5]-4.2 ng/mL[7]
Precision (%RSD) < 15%[5]6.5%[7]
Recovery > 85%[5]Not specified

Experimental Protocols for Method Transfer

A successful method transfer relies on a well-defined protocol that is agreed upon by both the originating and receiving laboratories. This protocol should encompass all critical aspects of the analytical procedure to ensure reproducibility.

Method Transfer Workflow

The following diagram illustrates a typical workflow for an analytical method transfer.

Analytical Method Transfer Workflow A Originating Lab: Method Development & Validation B Joint: Develop & Agree on Method Transfer Protocol A->B C Receiving Lab: Analyst Training & Familiarization B->C D Joint: Execute Method Transfer Experiments C->D E Joint: Compare & Evaluate Results Against Acceptance Criteria D->E F Successful Transfer? E->F G Receiving Lab Implements Method for Routine Use F->G Yes H Joint: Investigate Discrepancies & Re-evaluate F->H No H->D

Caption: A flowchart outlining the key stages of a successful analytical method transfer process.

Detailed Experimental Protocol: GC-MS Analysis of Propofol

This protocol provides a representative example of a GC-MS method for the quantification of propofol in a biological matrix, which can be adapted for a method transfer.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the biological sample (e.g., plasma, whole blood), add a known amount of this compound internal standard.

  • Alkalinize the sample to a basic pH.

  • Extract the propofol and internal standard with a suitable organic solvent (e.g., heptane).

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of an appropriate solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Injector: Splitless or split injection mode.

  • Oven Temperature Program: An optimized temperature ramp to ensure good separation of propofol from other matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both propofol and this compound. For example, for propofol, ions such as m/z 163 and 178 might be monitored, while for this compound, ions like m/z 252 and 267 could be used[4].

3. Data Analysis:

  • Quantification is achieved by creating a calibration curve based on the peak area ratio of propofol to this compound at different concentrations.

  • The concentration of propofol in unknown samples is then determined from this calibration curve.

Detailed Experimental Protocol: LC-MS/MS Analysis of Propofol

This protocol outlines a typical LC-MS/MS method for propofol analysis.

1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):

  • Protein Precipitation: To a known volume of the biological sample, add a precipitating agent (e.g., acetonitrile or methanol) containing the this compound internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further processed.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample (pre-treated if necessary) onto the cartridge. Wash the cartridge to remove interferences. Elute the propofol and internal standard with a suitable solvent. Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the most common choice for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both propofol and this compound are monitored. For instance, for propofol glucuronide, a transition of m/z 353 → 175 might be used, and for its deuterated internal standard, m/z 370 → 175[7][8].

3. Data Analysis:

  • Similar to the GC-MS method, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • The concentration of propofol in the samples is then calculated from the regression equation of the calibration curve.

Signaling Pathways and Logical Relationships

The analytical process, from sample receipt to final data reporting, can be visualized as a logical flow. The following diagram illustrates the key decision points and processes involved.

Propofol Analysis Decision Pathway A Sample Receipt & Login B Select Analytical Method A->B C GC-MS B->C Volatility D LC-MS/MS B->D Polarity/Metabolites E Sample Preparation (LLE) C->E F Sample Preparation (PPT/SPE) D->F G Instrumental Analysis E->G F->G H Data Processing & Quantification G->H I Review & Report Results H->I

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Propofol-d17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Propofol-d17, a deuterated form of the anesthetic agent Propofol. Adherence to these protocols is critical for minimizing environmental impact and mitigating risks associated with chemical waste.

This compound, like its non-deuterated counterpart, is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA). However, due to its ecotoxicity and potential for diversion, it requires careful handling and disposal. It is crucial to avoid disposing of this compound by flushing it down the drain, as it is toxic to aquatic life and does not readily biodegrade.[1]

Disposal and Decontamination Data

The following table summarizes key quantitative data for the recommended disposal and decontamination methods for this compound.

ParameterValueMethodNotes
Incineration Temperature > 1000°CHigh-Temperature IncinerationMust be sustained for at least 2 seconds for complete destruction.[1]
Chemical Degradation < 0.13 ppm (undetectable)Fenton Reagent TreatmentAchieved through exposure to a Fenton reagent cocktail (iron and hydrogen peroxide).[2]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is high-temperature incineration.

1. Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all materials contaminated with this compound, including unused solutions, empty vials, syringes, and personal protective equipment (PPE), in a designated, properly labeled, leak-proof waste container.

  • For liquid waste, use a dedicated container. For solid waste such as vials and contaminated labware, use a sharps container or a puncture-resistant container.

2. Labeling and Storage:

  • Clearly label the waste container as "this compound Waste for Incineration." Include the date and the name of the generating laboratory.

  • Store the waste container in a secure, designated area away from incompatible materials.

3. Arrange for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and high-temperature incineration of the this compound waste.

  • Ensure that the disposal vendor is aware of the nature of the waste and is equipped to handle its incineration according to regulatory standards.

Alternative Disposal and Decontamination Method

For institutions with the appropriate facilities and trained personnel, chemical degradation offers an alternative to incineration.

Experimental Protocol for Chemical Degradation using Fenton Reagents:

This method involves the use of Fenton reagents (a solution of hydrogen peroxide and an iron catalyst) to chemically destroy the propofol molecule.

Materials:

  • This compound waste solution

  • Fenton reagent cocktail (iron and hydrogen peroxide)

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

Procedure:

  • In a well-ventilated fume hood, carefully add the Fenton reagent cocktail to the this compound waste solution in the reaction vessel.

  • Allow the reaction to proceed. The reaction is exothermic and may generate gas, so ensure proper venting.

  • Once the reaction is complete, the resulting solution can be tested to confirm the degradation of propofol to undetectable levels (<0.13 ppm) using methods such as high-performance liquid chromatography (HPLC).[2]

  • Dispose of the treated solution in accordance with local and institutional regulations for non-hazardous aqueous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Disposal Options cluster_4 Primary Method: Incineration cluster_5 Alternative: Chemical Degradation start Unused this compound or Contaminated Materials collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid collect_solid Collect Solid Waste in Sharps/Puncture-Resistant Container start->collect_solid label_waste Label Container: 'this compound Waste for Incineration' collect_liquid->label_waste collect_solid->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste disposal_choice Choose Disposal Method store_waste->disposal_choice contact_ehs Contact EHS/Licensed Vendor disposal_choice->contact_ehs  Recommended fenton_treatment Treat with Fenton Reagents disposal_choice->fenton_treatment  Alternative incineration High-Temperature Incineration (>1000°C) contact_ehs->incineration verify_degradation Verify Degradation (<0.13 ppm) fenton_treatment->verify_degradation dispose_treated Dispose as Non-Hazardous Aqueous Waste verify_degradation->dispose_treated

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.